An In-depth Technical Guide to 3-Chloro-1H-pyrazolo[3,4-b]pyrazine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine, a heterocyclic compound of increasing interest in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical structure, plausible synthetic routes, reactivity, and its potential as a scaffold in drug discovery, all while adhering to the highest standards of scientific integrity.
Core Chemical Identity and Properties
3-Chloro-1H-pyrazolo[3,4-b]pyrazine is a bicyclic heteroaromatic compound with the chemical formula C₅H₃ClN₄. Its structure consists of a pyrazole ring fused to a pyrazine ring, with a chlorine substituent at the 3-position of the pyrazolopyrazine core.
The presence of multiple nitrogen atoms and the chloro substituent makes this molecule a versatile building block for creating libraries of compounds with diverse pharmacological activities. The pyrazolo[3,4-b]pyrazine scaffold is of particular interest due to its structural similarity to purine bases, suggesting its potential to interact with a wide range of biological targets.[5]
Structural Elucidation: A Note on Tautomerism
Like other unsubstituted pyrazoles, 3-Chloro-1H-pyrazolo[3,4-b]pyrazine can exist in different tautomeric forms. The proton on the pyrazole nitrogen can reside on either nitrogen atom. However, computational studies on the parent 1H-pyrazolo[3,4-b]pyridine system have shown the 1H-tautomer to be significantly more stable.[5] It is therefore reasonable to assume that the 1H-tautomer is the predominant form for the pyrazine analogue as well.
Caption: Tautomeric forms of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine.
Synthesis Strategies: Building the Pyrazolo[3,4-b]pyrazine Core
Annulation of a Pyrazole Ring onto a Pyrazine Precursor
A plausible and commonly employed strategy involves the use of a substituted pyrazine as the starting material. One such approach starts from 3-chloro-2-cyanopyrazine.
Technical Whitepaper: Safety Data, Handling Protocols, and Therapeutic Applications of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of targeted therapeutics, nitrogen-rich fused heterocycles...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of targeted therapeutics, nitrogen-rich fused heterocycles serve as privileged scaffolds for kinase and phosphatase inhibition. 3-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 1260773-79-2) is a critical building block utilized in the synthesis of highly selective inhibitors targeting SGK1 and SHP2[1][2]. However, the same electronic properties that make this molecule an excellent hinge-binding motif in biological targets also impart specific chemical hazards. This whitepaper synthesizes the physicochemical profiling, mechanistic toxicology, and self-validating handling protocols required to safely utilize this compound in drug discovery workflows.
Physicochemical Profiling & Structural Causality
The fusion of a pyrazole ring with a pyrazine ring creates a highly electron-deficient heteroaromatic system. The pyrazine nitrogens exert a strong inductive and mesomeric electron-withdrawing effect, depleting electron density from the pyrazole core. The chlorine atom at the 3-position is consequently primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (
SNAr
).
To facilitate rapid risk assessment, the quantitative physicochemical and safety data are summarized below, extrapolated from validated structural analogs[3][4]:
Based on the Globally Harmonized System (GHS) and data from its close isomer (6-chloro-1H-pyrazolo[3,4-b]pyrazine)[4], this compound is a known irritant to the skin, eyes, and respiratory tract.
The Causality of Toxicity:
The hazard profile of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine is directly tied to its electrophilicity. While the 3-position is slightly more sterically hindered than the pyrazine 5- or 6-positions, the overall molecule remains a moderate electrophile. Upon exposure to biological tissues, the compound can undergo spontaneous
SNAr
reactions with biological nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine residues or the
ϵ
-amino groups of lysine residues in epidermal and mucosal proteins.
This covalent protein alkylation (haptenization) alters the native protein structure, triggering a localized inflammatory cascade mediated by the innate immune system. Inhalation of the dust exacerbates this effect in the sensitive mucosal lining of the respiratory tract, leading to the STOT SE 3 (H335) classification[4].
To mitigate the risk of haptenization and ensure reproducible synthetic outcomes, the following self-validating protocol must be employed when functionalizing the C3 position.
Step-by-Step Methodology: Safe Functionalization via
SNAr
PPE & Environmental Controls: Due to the dermal haptenization risk, operators must don nitrile gloves (minimum thickness 0.11 mm, double-gloved), safety goggles, and a chemically resistant lab coat. All handling must occur within a certified Class II fume hood.
Reagent Dispensing: Weigh the compound under a localized inert atmosphere (argon blanket) to prevent ambient moisture from initiating premature hydrolysis of the C-Cl bond, which generates corrosive HCl gas.
Reaction Execution: Dissolve the compound in an anhydrous, polar aprotic solvent (e.g., DMF or DMSO) and introduce the amine nucleophile alongside a non-nucleophilic base (e.g., DIPEA). Heat to the required temperature (typically 80-100°C).
In-Process Validation (Critical Safety Step): Do not proceed to the aqueous quench until validation is complete. Withdraw a 5
μ
L aliquot, dilute in MeCN, and analyze via LC-MS. Causality: You must confirm >99% consumption of the chlorinated starting material. If unreacted electrophile remains during the subsequent aqueous
NaHCO3
quench, the vigorous
CO2
evolution will aerosolize the hazardous starting material, exposing the operator.
Quenching & Workup: Once LC-MS validates complete conversion, safely quench the reaction with saturated aqueous
NaHCO3
to neutralize any residual acid byproducts.
Fig 1. Self-validating workflow for the safe handling and functionalization of the target compound.
Applications in Targeted Therapeutics
The pyrazolo[3,4-b]pyrazine core is highly prized in medicinal chemistry for its ability to mimic the purine ring of ATP, allowing it to anchor securely into the hinge region of various kinases.
SGK1 Kinase Inhibition
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a critical downstream effector of the PI3K/mTOR pathway, heavily implicated in tumor survival and resistance to PI3K
α
inhibitors[1][5]. Research has demonstrated that 1H-pyrazolo[3,4-b]pyrazine analogs—specifically those functionalized at the 3-position—are exceptionally potent SGK1 inhibitors. Modifications at the 3-position (replacing the chlorine with methyl or amine functionalities) yield compounds with
IC50
values of <15 nM at 10
μ
M ATP[1][5].
Fig 2. Mechanistic intervention of pyrazolo[3,4-b]pyrazine derivatives in SGK1 signaling pathways.
SHP2 Phosphatase Inhibition
Beyond kinases, the 3-chloro-1H-pyrazolo[3,4-b]pyrazine scaffold is utilized in the synthesis of allosteric inhibitors of SHP2 (Src homology region 2 domain-containing phosphatase-2)[2]. SHP2 is a positive regulator of the ERK/MAPK signaling pathway. By substituting the 3-chloro group via cross-coupling, chemists generate derivatives that lock SHP2 in its auto-inhibited conformation, effectively halting cellular proliferation in cancers driven by RAS mutations[2].
A Technical Guide to 3-Chloro-1H-pyrazolo[3,4-b]pyrazine: A Privileged Scaffold for Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its core physicochemical proper...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides an in-depth analysis of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its core physicochemical properties, detail robust synthetic pathways, and critically examine its chemical reactivity, with a focus on the mechanistic underpinnings of its utility. The primary role of this molecule as a versatile intermediate for the development of targeted therapeutics, particularly in oncology, will be highlighted through detailed protocols and application-focused discussions. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel small-molecule drugs.
Introduction: The Pyrazolo[3,4-b]pyrazine Core
The fusion of pyrazole and pyrazine rings creates the pyrazolo[3,4-b]pyrazine scaffold, a class of nitrogen-rich heterocycles that are structural analogs of purines.[1] This structural similarity has made them compelling targets for investigation in drug discovery, as they can interact with biological targets typically addressed by purine-based structures. The pyrazolo[3,4-b]pyrazine core is associated with a wide range of biological activities, including antibacterial, anti-inflammatory, and antineoplastic properties.[2][3]
The subject of this guide, 3-Chloro-1H-pyrazolo[3,4-b]pyrazine, is a particularly valuable derivative. The chloro-substituent at the C3 position serves as a highly effective synthetic handle. It transforms the scaffold into an electrophilic building block, primed for nucleophilic substitution reactions. This reactivity allows for the systematic and efficient introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Its recent emergence as a key intermediate in the synthesis of potent SHP2 inhibitors for cancer therapy underscores its importance in modern drug development programs.[4]
Core Compound Identification and Physicochemical Properties
Accurate identification is paramount for regulatory compliance and scientific reproducibility. The definitive identifier for this compound is its CAS Registry Number.
Note: Data for the isomeric 6-Chloro-1H-pyrazolo[3,4-b]pyrazine is often used as a surrogate for general properties due to structural similarity.
Synthesis and Manufacturing Pathway
The construction of the pyrazolo[3,4-b]pyrazine ring system is typically achieved by annelating (fusing) a pyrazole ring onto a pre-existing, functionalized pyrazine core.[9] The most direct and commonly cited route to 3-Chloro-1H-pyrazolo[3,4-b]pyrazine begins with a substituted pyrazine.
The key transformation involves the reaction of a 2,3-disubstituted pyrazine with a hydrazine source. A logical and field-proven precursor is 3-chloro-2-cyanopyrazine . The cyano group provides a reactive site for condensation with hydrazine hydrate, which acts as the dinucleophilic component to form the five-membered pyrazole ring.[2]
Caption: General synthetic workflow for 3-Chloro-1H-pyrazolo[3,4-b]pyrazine.
Step-by-Step Laboratory Protocol: Synthesis
This protocol is a representative procedure based on established chemical principles for this class of heterocycles.[2][10]
Reagents and Equipment:
3-chloro-2-cyanopyrazine (1.0 equiv)
Hydrazine monohydrate (5.0 equiv)
Dimethyl sulfoxide (DMSO)
Acetic Acid (for quench and pH adjustment)
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-chloro-2-cyanopyrazine (1.0 equiv) in DMSO.
Reagent Addition: While stirring, add hydrazine monohydrate (5.0 equiv) to the solution. An exotherm may be observed. The reaction can be run at temperatures ranging from 25°C to 60°C to control the rate.[10]
Causality: Hydrazine acts as the nucleophile, first attacking the electrophilic carbon of the nitrile to form an amidrazone intermediate. The excess hydrazine ensures complete consumption of the starting material.
Cyclization: Heat the reaction mixture (typically 80-120°C) to facilitate the intramolecular cyclization and dehydration, leading to the formation of the aromatic pyrazole ring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding acetic acid.[10] Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the final product.
Chemical Reactivity and Mechanistic Insights
The synthetic value of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine is dominated by the reactivity of its C-Cl bond. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency, coupled with the adjacent pyrazole ring, strongly activates the C3 position towards Nucleophilic Aromatic Substitution (SNAr) .[11] Halopyrazines are known to be more reactive in SNAr reactions than their corresponding halopyridine analogs.[11]
The reaction proceeds via a well-established two-step addition-elimination mechanism.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the scaffold.
This reactivity allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, providing access to diverse libraries of compounds for biological screening.
Applications in Medicinal Chemistry and Drug Discovery
The 3-Chloro-1H-pyrazolo[3,4-b]pyrazine scaffold is a quintessential example of a "privileged" structure in medicinal chemistry. Its true value lies in its role as a versatile intermediate for creating libraries of drug candidates.
Core Scaffold for Targeted Inhibitors
Recent patent literature has highlighted the use of this scaffold in the development of novel inhibitors of Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2) .[4] SHP2 is a critical signaling node that plays a positive role in the MAPK pathway, and its deregulation is linked to a variety of cancers.[4] By using 3-Chloro-1H-pyrazolo[3,4-b]pyrazine as a starting material, medicinal chemists can readily synthesize analogs where the chloro group is displaced by various amine-containing fragments to probe the binding pocket of SHP2 and optimize for potency and selectivity.
Platform for Diversity-Oriented Synthesis
The SNAr reactivity is the cornerstone of its application in diversity-oriented synthesis. A single starting material can be converted into a multitude of products, each with unique physicochemical and pharmacological properties.
Caption: Diversification of the core scaffold via SNAr reactions.
This strategy is fundamental for generating compound libraries for high-throughput screening (HTS) campaigns aimed at identifying novel hits against a wide range of biological targets, extending beyond oncology to areas like infectious and inflammatory diseases.[2][3]
Conclusion
3-Chloro-1H-pyrazolo[3,4-b]pyrazine, identified by CAS Registry Number 1260773-79-2, is more than a mere chemical entity; it is a powerful enabler for modern drug discovery. Its straightforward synthesis and, most importantly, the predictable and efficient reactivity of its C3-chloro group make it an ideal intermediate for medicinal chemists. The demonstrated success of this scaffold in developing potent SHP2 inhibitors is a testament to its utility. As the demand for novel, targeted therapeutics continues to grow, the strategic application of versatile building blocks like 3-Chloro-1H-pyrazolo[3,4-b]pyrazine will remain a cornerstone of successful research and development programs.
References
Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. (2005). PubMed.
3-chloro-1h-pyrazolo[3,4-b]pyrazine. Echemi.
3-Chloro-1H-pyrazolo[3,4-b]pyridine. PubChem.
3-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE — Chemical Substance Information. NextSDS.
CAS 1260773-79-2 | 3-Chloro-1H-pyrazolo[3,4-b]pyrazine. Alchem Pharmtech.
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole. Benchchem.
Analytical Profiling of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine: Exact Mass Determination and Implications in Kinase Inhibitor Development
Executive Summary The 1H-pyrazolo[3,4-b]pyrazine scaffold has emerged as a privileged hinge-binding motif in modern drug discovery. It offers superior physicochemical properties—such as increased aqueous solubility and l...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1H-pyrazolo[3,4-b]pyrazine scaffold has emerged as a privileged hinge-binding motif in modern drug discovery. It offers superior physicochemical properties—such as increased aqueous solubility and lower lipophilicity—compared to traditional indazole cores[1]. Specifically, 3-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 1260773-79-2) serves as a critical halogenated building block. The C3-chloro substituent provides a highly reactive handle for downstream functionalization via transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution. Accurate analytical tracking of this intermediate via High-Resolution Mass Spectrometry (HRMS) is non-negotiable for ensuring the structural integrity of advanced therapeutics, including selective SGK1 and allosteric SHP2 inhibitors[2].
Physicochemical Profiling: Molecular Weight vs. Exact Mass
In the analytical tracking of halogenated intermediates, distinguishing between average molecular weight and monoisotopic exact mass is paramount for accurate mass spectrometry targeting.
Table 1: Fundamental Chemical Properties of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine
Property
Value
Causality / Analytical Significance
Molecular Formula
C5H3ClN4
Determines the fundamental atomic composition and degrees of unsaturation.
Average Molecular Weight
154.56 g/mol
Used for stoichiometric calculations in bulk synthesis. Accounts for the weighted average of all naturally occurring isotopes (e.g., ³⁵Cl and ³⁷Cl).
Monoisotopic Exact Mass
154.0046 Da
Calculated using only the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). This is the absolute target metric for High-Resolution Mass Spectrometry (HRMS).
[M+H]⁺ Expected m/z
155.0119
The target mass-to-charge ratio in positive Electrospray Ionization (ESI+), accounting for the addition of a proton (1.0073 Da).
Expert Insight: The average molecular weight (154.56 g/mol ) is analytically useless for HRMS identification. A mass spectrometer separates ions by discrete m/z ratios rather than macroscopic averages. The exact mass provides the precise target for the primary ³⁵Cl-containing molecular ion, ensuring high-fidelity identification [1].
The Diagnostic Power of the Chlorine Isotopic Signature
Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This ~3:1 ratio creates a highly diagnostic isotopic signature in mass spectrometry.
When analyzing 3-Chloro-1H-pyrazolo[3,4-b]pyrazine, the mass spectrum will exhibit a primary monoisotopic peak (M) at m/z 155.0119 and a secondary peak (M+2) at m/z 157.0090. This M / M+2 pattern acts as a self-validating system : if the 3:1 intensity ratio is absent, the detected mass is either a isobaric contaminant, or the chlorine atom has been successfully displaced in a downstream reaction (indicating reaction completion).
To accurately determine the exact mass and confirm the structural integrity of the scaffold, a rigorous Liquid Chromatography-Mass Spectrometry (LC-HRMS) protocol must be employed.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid (FA).
Causality: The 0.1% FA serves as a proton source, driving the equilibrium toward the protonated[M+H]⁺ state. The multiple basic nitrogen atoms in the pyrazolo-pyrazine core readily accept this proton, maximizing ionization efficiency in ESI+ mode.
Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
Causality: Desalting and separating the analyte from synthesis byproducts prevents ion suppression in the MS source, ensuring a clean isotopic envelope.
Ionization (ESI+): Operate the Electrospray Ionization source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
Mass Analysis (Orbitrap/Q-TOF): Acquire data in full-scan mode (m/z 100–500) with a mass resolution of at least 100,000.
Self-Validation (Lock Mass): Co-infuse an internal lock-mass calibrant (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2766). The system automatically adjusts the mass axis in real-time. If the lock-mass deviates by >5 ppm, the run is automatically invalidated, ensuring the absolute trustworthiness of the 155.0119 m/z measurement.
Data Processing: Extract the ion chromatogram (EIC) for m/z 155.0119 (± 5 ppm window). Verify the presence of the M+2 peak at m/z 157.0090 with a ~33% relative intensity to the monoisotopic peak.
Workflow Visualizations
Caption: HRMS analytical workflow for exact mass determination of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine.
Caption: Logical framework linking exact mass and isotopic data to structural validation and synthesis.
Implications in Drug Development
The precise analytical tracking of the 3-Chloro-1H-pyrazolo[3,4-b]pyrazine scaffold dictates the success of downstream drug synthesis.
In the discovery of 1, the 1H-pyrazolo[3,4-b]pyrazine core was selected to overcome the poor aqueous solubility (<0.001 mg/mL) of earlier indazole-based compounds [2]. The 3-chloro group specifically provides a sterically shielded site that dictates regioselectivity during cross-coupling reactions, minimizing the formation of undesired regioisomers.
Similarly, in the development of 2 (e.g., TK-642), pyrazolopyrazine derivatives have demonstrated potent suppression of SHP2-mediated AKT and ERK signaling pathways [3]. The ability to confirm the exact mass of the chlorinated intermediate ensures that subsequent amination or thiolation reactions have proceeded to completion. This analytical certainty is critical for maintaining the tight Structure-Activity Relationship (SAR) required to perfectly fit the allosteric tunnel of the target kinase.
References
PubMed Central (PMC). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Available at: [Link]
PubMed Central (PMC). Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor. Available at: [Link]
Synthesis of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine: An Application Note for Medicinal Chemistry and Drug Discovery
Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Scaffold The 1H-pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique arrangement of nitrogen atoms all...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Scaffold
The 1H-pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique arrangement of nitrogen atoms allows for a multitude of hydrogen bond donor and acceptor sites, making it an ideal framework for designing molecules that can interact with a wide range of biological targets. Derivatives of this scaffold have shown promise as kinase inhibitors, anti-cancer agents, and anti-bacterial compounds.[1][2] The 3-chloro substituent, in particular, serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions to generate diverse libraries of compounds for drug discovery programs.
This application note provides a detailed, step-by-step protocol for the synthesis of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine, a key intermediate for the development of novel therapeutics. The described methodology is based on established principles of heterocyclic chemistry and is designed to be both reliable and scalable.
Synthetic Strategy: A Two-Step Approach to the Target Heterocycle
The synthesis of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine can be efficiently achieved through a two-step sequence starting from the commercially available 3-aminopyrazine-2-carboxylic acid. The overall synthetic transformation is depicted below:
Caption: Overall synthetic scheme for 3-Chloro-1H-pyrazolo[3,4-b]pyrazine.
The initial step involves the esterification of the carboxylic acid to prevent undesirable side reactions in the subsequent cyclization step. The resulting ester is then treated with a chlorinating agent and hydrazine to construct the pyrazole ring fused to the pyrazine core.
Experimental Protocol
Materials and Reagents:
Reagent/Material
Grade
Supplier
3-Aminopyrazine-2-carboxylic acid
≥98%
Commercially Available
Thionyl chloride (SOCl₂)
Reagent Grade
Commercially Available
Methanol (MeOH)
Anhydrous
Commercially Available
Dichloromethane (DCM)
Anhydrous
Commercially Available
Sodium bicarbonate (NaHCO₃)
Saturated Aqueous Solution
Laboratory Prepared
Sodium sulfate (Na₂SO₄)
Anhydrous
Commercially Available
Phosphorus oxychloride (POCl₃)
Reagent Grade
Commercially Available
Hydrazine hydrate (N₂H₄·H₂O)
Reagent Grade
Commercially Available
Ethyl acetate (EtOAc)
ACS Grade
Commercially Available
Hexanes
ACS Grade
Commercially Available
Safety Precautions:
Thionyl chloride and Phosphorus oxychloride are corrosive and toxic. Handle these reagents only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Hydrazine hydrate is a suspected carcinogen and is highly toxic. All manipulations should be performed in a fume hood with appropriate PPE.
The reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) where specified to prevent moisture from quenching reactive intermediates.
Part 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate
This initial step protects the carboxylic acid functionality as a methyl ester. The use of thionyl chloride facilitates the formation of an acyl chloride intermediate, which readily reacts with methanol.
Step-by-Step Procedure:
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminopyrazine-2-carboxylic acid (5.0 g, 35.9 mmol).
Reagent Addition: Under an inert atmosphere, add anhydrous methanol (100 mL). Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (5.2 mL, 71.8 mmol) dropwise to the stirred suspension over 15 minutes. Caution: The addition is exothermic.
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the excess methanol and thionyl chloride.
Neutralization: To the resulting residue, slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~8).
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude methyl 3-aminopyrazine-2-carboxylate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford a yellow solid.
Expected Yield: 75-85%
Part 2: Synthesis of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine
This is the key cyclization step where the pyrazole ring is formed. Phosphorus oxychloride acts as both a chlorinating agent and a dehydrating agent to facilitate the ring closure with hydrazine.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend methyl 3-aminopyrazine-2-carboxylate (3.0 g, 19.6 mmol) in phosphorus oxychloride (20 mL).
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add hydrazine hydrate (1.2 mL, 24.5 mmol) dropwise. Caution: This addition can be exothermic.
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105 °C) and maintain for 6 hours. Monitor the reaction progress by TLC.
Work-up: Cool the reaction mixture to room temperature and very carefully pour it onto crushed ice (200 g) with vigorous stirring in a large beaker. Caution: This quenching process is highly exothermic and should be done slowly in a fume hood.
Neutralization: Slowly add solid sodium bicarbonate to the aqueous mixture until the pH is approximately 7-8.
Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 75 mL).
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude 3-Chloro-1H-pyrazolo[3,4-b]pyrazine can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a solid.
Expected Yield: 50-65%
Characterization
The identity and purity of the synthesized 3-Chloro-1H-pyrazolo[3,4-b]pyrazine should be confirmed by standard analytical techniques:
¹H NMR and ¹³C NMR: To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
Melting Point: To assess the purity of the final product.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine, a valuable building block for the discovery of new pharmaceuticals. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this key intermediate for their drug development programs.
References
Katarzyna, K., et al. (2005).
Abd El-All, A. S., et al. (2018). Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]Pyrazines. Journal of Heterocyclic Chemistry, 55(1), 123-131. [Link]
Bass, T. M., et al. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. [Link]
PubChem. 3-Aminopyrazine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
Surasmi, F. A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
NIH. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
Application Notes & Protocols: Strategic Functionalization of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine via Palladium-Catalyzed Cross-Coupling
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine as a versatile building...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine as a versatile building block in palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and expert commentary are provided for key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The methodologies outlined herein are critical for the synthesis of diverse chemical libraries and the development of complex molecular architectures, particularly for kinase inhibitors and other biologically active compounds.[1][2]
Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyrazine Core
The pyrazolo[3,4-b]pyridine and its bioisostere, the pyrazolo[3,4-b]pyrazine scaffold, are privileged heterocyclic systems renowned for their prevalence in biologically active molecules and approved pharmaceuticals.[1][2] These cores are central to the development of potent inhibitors for various kinases and other enzymes, making them high-value targets in drug discovery programs.[1] The synthetic utility of these scaffolds is greatly enhanced by the strategic introduction of functional groups, a task for which palladium-catalyzed cross-coupling reactions are exceptionally suited.[3][4]
3-Chloro-1H-pyrazolo[3,4-b]pyrazine serves as an ideal and cost-effective starting material for such diversification efforts. The chlorine atom at the C3 position provides a reactive handle for a suite of palladium-catalyzed transformations, allowing for the precise and efficient installation of aryl, heteroaryl, alkyl, alkynyl, and amino moieties. This guide details field-proven protocols designed to be robust, reproducible, and adaptable for library synthesis.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations is the palladium catalytic cycle. While specific conditions vary, the fundamental mechanism remains consistent across different cross-coupling reactions and involves three key steps: Oxidative Addition, Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig), and Reductive Elimination.[3][5][6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The cycle begins when a Pd(0) complex, often generated in situ from a more stable Pd(II) precatalyst, undergoes oxidative addition into the C-Cl bond of the pyrazolopyrazine.[7][8][9] This forms a Pd(II) intermediate. In the subsequent step, the coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center in a process called transmetalation.[3][5] For C-N couplings, an amine coordinates to the palladium, followed by deprotonation by a base.[10][11][12] The final step, reductive elimination, forms the new C-C or C-N bond, yielding the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5][12]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[3][5][13] It is characterized by its mild reaction conditions, high functional group tolerance, and the use of generally non-toxic and stable organoboron reagents.[3]
Causality and Experimental Choices
Catalyst System: For chloro-heterocycles like 3-Chloro-1H-pyrazolo[3,4-b]pyrazine, which are less reactive than their bromo or iodo counterparts, more active catalyst systems are often required.[5][14] Systems based on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or tBuXPhos) are highly effective as they promote the rate-limiting oxidative addition step and facilitate reductive elimination.[6] Pre-catalysts like XPhos-Pd-G2 or G3 are often preferred for their air-stability and ease of use, ensuring reproducible generation of the active Pd(0) species.[15]
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[13] Strong bases like K₃PO₄ or Cs₂CO₃ are commonly used. The choice of base can influence reaction rate and prevent side reactions like protodeboronation of the boronic acid.[5]
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typical. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Detailed Protocol: Suzuki-Miyaura Coupling
Figure 2: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Materials:
3-Chloro-1H-pyrazolo[3,4-b]pyrazine
Aryl- or heteroarylboronic acid
Palladium pre-catalyst (e.g., XPhos-Pd-G3)
Potassium phosphate (K₃PO₄), anhydrous
1,4-Dioxane, anhydrous
Deionized water, degassed
Argon or Nitrogen gas
Standard glassware (Schlenk tube or microwave vial), stirrer, heating source
Procedure:
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium pre-catalyst (0.02 mmol, 2 mol%).
Seal the tube with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazolo[3,4-b]pyrazine.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a versatile method for forging C-N bonds.[10][11] This reaction is indispensable for introducing primary and secondary amines onto the pyrazolopyrazine core, a common step in tuning the solubility, polarity, and biological activity of drug candidates.[4][6]
Causality and Experimental Choices
Ligand Selection: The success of the Buchwald-Hartwig amination is critically dependent on the choice of ligand.[6][16] For coupling with an electron-deficient chloro-heterocycle, bulky, electron-rich biaryl phosphine ligands are essential. Ligands like BrettPhos or RuPhos often provide excellent results by promoting the reductive elimination step, which can be challenging for electron-rich amine-Pd complexes.
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[9] Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) may be employed, often requiring higher temperatures.[12]
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[9] It is critical to minimize water content, as it can hydrolyze the active catalyst and base.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
3-Chloro-1H-pyrazolo[3,4-b]pyrazine
Primary or secondary amine
Palladium pre-catalyst (e.g., BrettPhos-Pd-G3)
Sodium tert-butoxide (NaOtBu)
Toluene, anhydrous
Argon or Nitrogen gas
Procedure:
In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.
Add the palladium pre-catalyst (0.01-0.03 mmol, 1-3 mol%), 3-Chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 mmol), and a magnetic stir bar.
Seal the tube, remove it from the glovebox (if used), and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
Place the reaction under a positive pressure of argon and heat in an oil bath at 80-110 °C.
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the product via flash column chromatography.
C-C Bond Formation: The Sonogashira Coupling
The Sonogashira coupling provides a direct route to form a C(sp²)-C(sp) bond between the pyrazolopyrazine core and a terminal alkyne.[17][18] This reaction is highly valuable for introducing linear, rigid linkers or for creating intermediates that can undergo further transformations like click chemistry or cyclization reactions.[19]
Causality and Experimental Choices
Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[18] The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.
Copper-Free Conditions: A significant advancement is the development of copper-free Sonogashira protocols.[20] These are particularly important in pharmaceutical synthesis to avoid potential product contamination with toxic copper salts. These conditions typically require a more active palladium catalyst with bulky phosphine ligands and are run under slightly more forcing conditions.[19]
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.[18]
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Anhydrous solvent (e.g., THF or DMF)
Argon or Nitrogen gas
Procedure:
To a Schlenk tube, add 3-Chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
Seal the tube and establish an inert atmosphere by evacuating and backfilling with argon (3x).
Add anhydrous THF (5 mL) and the amine base (e.g., TEA, 3.0 mmol).
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
Once complete, cool to room temperature and filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography.
Summary of Reaction Conditions
Reaction Type
Typical Catalyst (mol%)
Ligand
Base (eq)
Solvent
Temp (°C)
Key Insight
Suzuki-Miyaura
XPhos-Pd-G3 (1-5%)
XPhos
K₃PO₄ (2-3)
Dioxane/H₂O
80-110
Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[14][15]
Buchwald-Hartwig
BrettPhos-Pd-G3 (1-3%)
BrettPhos
NaOtBu (1.4)
Toluene
80-110
Requires strong base and strictly anhydrous conditions for high efficiency.[9][16]
Sonogashira (Cu)
Pd(PPh₃)₂Cl₂ (3%) / CuI (6%)
PPh₃
TEA (3)
THF / TEA
25-60
Copper(I) co-catalyst accelerates the reaction by forming a key acetylide intermediate.[18][20]
Conclusion
3-Chloro-1H-pyrazolo[3,4-b]pyrazine is a powerful and versatile building block for medicinal chemistry and materials science. By leveraging modern palladium-catalyzed cross-coupling reactions, chemists can efficiently access a vast chemical space of functionalized pyrazolopyrazine derivatives. The protocols and insights provided in this guide serve as a robust starting point for developing novel compounds. Mastery of these techniques—understanding the "why" behind catalyst, ligand, and base selection—is essential for rapid and successful drug discovery and development.
References
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. National Center for Biotechnology Information (PMC). [Link]
SYNTHESIS AND FUNCTIONALIZATION OF THE PYRAZOLO [3,4-b]PYRIDIN-3-ONES RESEARCH OF THE SEROTONINERGIC ACTIVITY. Moroccan Journal of Heterocyclic Chemistry. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information (PMC). [Link]
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Center for Biotechnology Information (PMC). [Link]
Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. [Link]
New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. ResearchGate. [Link]
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Royal Society of Chemistry. [Link]
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. ACS Publications. [Link]
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Center for Biotechnology Information (PMC). [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. National Center for Biotechnology Information (PMC). [Link]
Application Note: 3-Chloro-1H-pyrazolo[3,4-b]pyrazine as a Privileged Scaffold in Kinase Inhibitor Discovery
Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is frequently bottlenecked by the physicochemical limitations of traditional hinge-binding motifs, such as indazoles and amino-pyri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective, ATP-competitive kinase inhibitors is frequently bottlenecked by the physicochemical limitations of traditional hinge-binding motifs, such as indazoles and amino-pyrimidines. These classic scaffolds often suffer from poor aqueous solubility and high lipophilicity (LogD), leading to suboptimal oral bioavailability and off-target toxicity.
3-Chloro-1H-pyrazolo[3,4-b]pyrazine has emerged as a highly versatile, privileged building block designed to overcome these limitations. By acting as a bioisostere for the purine ring of ATP, the pyrazolo[3,4-b]pyrazine core provides excellent bidentate hydrogen-bonding interactions with the kinase hinge region[1]. Furthermore, the strategically positioned 3-chloro substituent serves as an ideal synthetic handle for late-stage functionalization (LSF), allowing medicinal chemists to rapidly explore the solvent-exposed channel or the hydrophobic pocket of the kinase active site.
This technical guide details the mechanistic rationale, synthetic derivatization protocols, and biological validation workflows required to leverage this scaffold in modern drug discovery.
Mechanistic Rationale & Scaffold Hopping
Overcoming Physicochemical Limitations
In early screening campaigns, 3-aminoindazoles were identified as potent inhibitors of Serum and Glucocorticoid-regulated Kinase 1 (SGK1), a key node in the PI3K/mTOR signaling pathway. However, these compounds exhibited severe solubility issues (<0.001 mg/mL at pH 7.4)[1].
A scaffold hopping strategy replacing the indazole core with 1H-pyrazolo[3,4-b]pyrazine yielded dramatic improvements. The introduction of additional nitrogen atoms in the bicyclic system significantly lowered the LogD and increased aqueous solubility, while maintaining or enhancing target affinity[1]. This scaffold has also demonstrated potent in vivo oral activity in animal models of rheumatoid arthritis when targeting the p38α MAP kinase[2], and has been shown to form critical hydrogen bonds with hinge residues (e.g., E239 and L241) in DYRK1A inhibitors[3].
Beyond Kinases: Allosteric Modulation
While traditionally utilized as an ATP-competitive hinge binder, the pyrazolo[3,4-b]pyrazine scaffold possesses immense structural versatility. Recent breakthroughs have demonstrated that derivatives of 1H-pyrazolo[3,4-b]pyrazine can act as highly selective allosteric inhibitors of the protein tyrosine phosphatase SHP2, achieving IC50 values as low as 3.2 nM. This allosteric modulation has shown significant efficacy in treating KRASG12C-mutant non-small cell lung cancer (NSCLC)[4].
Comparative SAR Data
The following table summarizes the quantitative improvements achieved by transitioning from a traditional indazole to the pyrazolo[3,4-b]pyrazine scaffold during SGK1 inhibitor optimization.
Scaffold Type
R-Group at C3
Aqueous Solubility (pH 7.4)
LogD
SGK1 IC50 (10 µM ATP)
SGK1 IC50 (500 µM ATP)
3-Aminoindazole
Phenylsulfonamide
<0.001 mg/mL
>3.5
<15 nM
~150 nM
1H-Pyrazolo[3,4-b]pyrazine
Amine / Methyl
>0.05 mg/mL
2.0 - 2.7
<15 nM
<35 nM
Data demonstrates that while both scaffolds are potent at low ATP concentrations, the pyrazolo[3,4-b]pyrazine core retains superior affinity under near-physiological (500 µM) ATP conditions[1].
Workflow & Pathway Visualization
To successfully utilize 3-chloro-1H-pyrazolo[3,4-b]pyrazine, researchers must integrate synthetic functionalization with rigorous high-ATP biochemical screening.
Caption: Workflow for the derivatization and screening of 3-chloro-1H-pyrazolo[3,4-b]pyrazine scaffolds.
Caption: PI3K/mTOR/SGK1 signaling pathway illustrating the target intervention point of the inhibitor.
Experimental Protocols
Protocol A: C3-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring highly activates the 3-chloro position, making it highly susceptible to SNAr by primary and secondary amines. This is the most direct method for library generation.
Causality & Rationale:
Solvent Choice (NMP): The unsubstituted pyrazolo[3,4-b]pyrazine core is highly polar and often insoluble in standard ethereal solvents. N-Methyl-2-pyrrolidone (NMP) ensures complete dissolution, preventing heterogeneous reaction mixtures.
Base Choice (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It effectively scavenges the HCl byproduct without competing with the target amine for the electrophilic C3 carbon.
Step-by-Step Procedure:
Preparation: In a flame-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 3-chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 eq, 0.5 mmol) in anhydrous NMP (3.0 mL).
Reagent Addition: Add the desired primary or secondary amine (1.5 eq, 0.75 mmol) followed by DIPEA (2.5 eq, 1.25 mmol).
Reaction Execution: Seal the vial and heat the mixture to 90 °C in a heating block for 4–6 hours.
Self-Validating Monitoring: Monitor the reaction strictly via LC-MS rather than TLC. Validation Check: The starting material is highly UV-active but polar; TLC often results in streaking. LC-MS will show a distinct mass shift corresponding to the displacement of the chlorine isotope pattern (-35 Da, +Mass of Amine).
Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with 5% aqueous LiCl solution (3 x 10 mL) to remove the NMP.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to yield the pure 3-amino derivative.
To prove that the synthesized pyrazolo[3,4-b]pyrazine derivatives are true ATP-competitive hinge binders, their inhibitory potency must be evaluated at both low (10 µM) and near-physiological (500 µM) ATP concentrations[1].
Causality & Rationale:
Standard screening at 10 µM ATP artificially inflates the apparent potency of competitive inhibitors. Because intracellular ATP concentrations range from 1 to 5 mM, an inhibitor that loses significant affinity at 500 µM ATP will likely fail in cellular assays. Running parallel plates establishes the "ATP shift," confirming the competitive mechanism.
Step-by-Step Procedure:
Enzyme Preparation: Dilute the target kinase (e.g., SGK1 or p38α) in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[3,4-b]pyrazine compounds in 100% DMSO. Transfer 100 nL of the compounds to two separate 384-well white microplates using an acoustic dispenser (e.g., Echo 550).
Substrate Addition: Add 5 µL of the enzyme/peptide substrate mixture to all wells. Incubate for 15 minutes at room temperature to allow pre-binding.
Differential ATP Addition:
Plate 1 (Low ATP): Add 5 µL of 20 µM ATP solution (Final assay concentration = 10 µM).
Plate 2 (High ATP): Add 5 µL of 1.0 mM ATP solution (Final assay concentration = 500 µM).
Reaction & Detection: Incubate both plates for 60 minutes. Arrest the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to deplete unconsumed ATP (incubate 40 min). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 min).
Self-Validating Data Analysis: Read luminescence on a microplate reader. Calculate the IC50 for both plates.
Validation Check: A true ATP-competitive pyrazolo[3,4-b]pyrazine should exhibit a rightward shift in IC50 at 500 µM ATP. If the IC50 remains identical across both plates, the compound is acting via an allosteric mechanism (similar to the SHP2 inhibitors[4]) or is an irreversible binder.
References
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors
Source: nih.gov
URL:1[1]
Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer
Source: tandfonline.com
URL:4[4]
Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation
Source: tandfonline.com
URL:3[3]
Strategic Derivatization of Pyrazolo[3,4-b]pyrazines: A Guide to Functionalization of 3-Chloro Precursors
An Application Guide for Researchers Abstract: The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, demonstrating a wide range of biological activitie...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
Abstract: The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, demonstrating a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The functionalization of this core structure is pivotal for modulating its pharmacological profile. This guide provides a detailed exploration of synthetic strategies for the derivatization of 3-chloropyrazolo[3,4-b]pyrazine precursors, a versatile and readily accessible intermediate. We will delve into the mechanistic underpinnings and provide field-tested protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering researchers a robust toolkit for analogue synthesis and lead optimization.
The Strategic Importance of the 3-Chloro Precursor
The chlorine atom at the C-3 position of the pyrazolo[3,4-b]pyrazine ring serves as a versatile synthetic handle. Its electronegativity and status as a good leaving group in certain contexts make it an ideal site for introducing molecular diversity. The pyrazine ring system, being electron-deficient, facilitates reactions that are often challenging on more electron-rich aromatic systems. This inherent reactivity, however, also presents challenges, such as potential catalyst inhibition by the ring nitrogens in cross-coupling reactions.[3] Understanding and overcoming these challenges is key to successful synthesis.
A common route to the core intermediate, 6-chloro-1H-pyrazolo[3,4-b]pyrazine, begins with the formylation of 2,6-dichloropyrazine, followed by cyclization with hydrazine.[4] This precursor is the typical starting point for the derivatization strategies discussed herein.
Key Synthetic Transformations
The derivatization of 3-chloropyrazolo[3,4-b]pyrazines can be broadly achieved through two powerful methodologies: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNA_r_). The choice of method depends on the desired substituent and the overall synthetic strategy.
Figure 1: Overview of primary synthetic routes for the functionalization of 3-chloropyrazolo[3,4-b]pyrazine.
Part I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling has revolutionized C-C and C-N bond formation. For electron-deficient substrates like chloropyrazines, careful selection of the catalyst system—comprising a palladium source and a supporting ligand—is critical for achieving high yields and preventing common side reactions.[3]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the premier method for installing aryl or heteroaryl groups. It involves the coupling of the 3-chloro precursor with a boronic acid or ester.
Causality Behind Experimental Choices:
Catalyst/Ligand System: Standard catalysts may be inhibited by the pyrazine nitrogens.[3] Electron-rich, bulky phosphine ligands such as XPhos or CyJohnPhos are often required. These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species.[5][6] Pre-catalyst systems, like XPhos-Pd-G2, are often used as they efficiently generate the active catalytic species in situ.[7]
Base: The base is essential for the transmetalation step. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu to minimize side reactions.[3]
Solvent: Aprotic polar solvents like dioxane or DMF are commonly used to ensure solubility of all reaction components at the required temperatures.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 3-aryl-pyrazolo[3,4-b]pyrazine derivative.
Materials:
3-Chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv)
Arylboronic acid (1.2-1.5 equiv)
Pd(OAc)₂ (0.02-0.05 equiv) or XPhos-Pd-G2 (0.02-0.05 equiv)
XPhos (0.04-0.10 equiv, if using Pd(OAc)₂)
K₃PO₄ (2.0-3.0 equiv)
1,4-Dioxane (anhydrous)
Nitrogen or Argon gas supply
Schlenk flask or microwave vial
Procedure:
To an oven-dried Schlenk flask, add 3-chloro-1H-pyrazolo[3,4-b]pyrazine, the arylboronic acid, and K₃PO₄.
If not using a pre-catalyst, add Pd(OAc)₂ and the XPhos ligand. If using a pre-catalyst, add XPhos-Pd-G2.
Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
Add anhydrous 1,4-dioxane via syringe.
Place the flask in a preheated oil bath at 90-120 °C (or use microwave irradiation) and stir vigorously for 4-18 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-pyrazolo[3,4-b]pyrazine.
B. Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a cornerstone for synthesizing aryl amines, coupling the 3-chloro precursor with a primary or secondary amine.[8]
Causality Behind Experimental Choices:
Catalyst/Ligand System: The choice of ligand is crucial and depends on the nature of the amine. Bidentate phosphine ligands like BINAP or DPPF were early breakthroughs.[8] More recently, sterically hindered, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) have shown broader substrate scope and higher activity, especially for less reactive chloro-substrates.[9][10]
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[9]
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize a 3-amino-pyrazolo[3,4-b]pyrazine derivative.
Materials:
3-Chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv)
Amine (1.1-1.5 equiv)
Pd₂(dba)₃ (0.01-0.03 equiv) or Pd(OAc)₂ (0.02-0.06 equiv)
XPhos or rac-BINAP (0.02-0.06 equiv)
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
Toluene or 1,4-Dioxane (anhydrous)
Nitrogen or Argon gas supply
Procedure:
To an oven-dried Schlenk flask, add the palladium source, the ligand, and NaOtBu.
Seal the flask, and evacuate and backfill with nitrogen or argon three times.
Add anhydrous solvent, followed by the 3-chloro-1H-pyrazolo[3,4-b]pyrazine and the amine.
Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours.
Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, quench the reaction by adding water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product via column chromatography.
Table 1: Representative Conditions for Cross-Coupling Reactions
Entry
Reaction Type
Coupling Partner
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Yield (%)
1
Suzuki-Miyaura
Phenylboronic acid
Pd(OAc)₂ (5)
SPhos (10)
K₃PO₄ (2)
Dioxane/H₂O
100
85
2
Suzuki-Miyaura
3-Pyridylboronic acid
XPhos-Pd-G2 (3)
-
Cs₂CO₃ (2.5)
Dioxane
110
78
3
Buchwald-Hartwig
Morpholine
Pd₂(dba)₃ (2)
XPhos (4)
NaOtBu (1.5)
Toluene
100
92
4
Buchwald-Hartwig
Aniline
Pd(OAc)₂ (4)
rac-BINAP (6)
Cs₂CO₃ (2)
Dioxane
110
81
Note: Yields are representative and will vary based on specific substrates and reaction scale.
Part II: Nucleophilic Aromatic Substitution (SNA_r_)
SNA_r_ is a powerful, often metal-free alternative for functionalizing electron-deficient aromatic systems. The pyrazolo[3,4-b]pyrazine ring is sufficiently electron-poor to undergo substitution of the 3-chloro group by strong nucleophiles.[11][12]
Mechanism and Rationale:
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The presence of the electron-withdrawing pyrazine and pyrazole rings is crucial for stabilizing this negative charge. In the second step, the chloride leaving group is expelled, restoring aromaticity.[14]
This method is particularly effective for introducing oxygen, sulfur, and some nitrogen nucleophiles.
Protocol 3: General Procedure for SNA_r_ with an Alkoxide
Objective: To synthesize a 3-alkoxy-pyrazolo[3,4-b]pyrazine.
Corresponding alcohol (e.g., Methanol) or a polar aprotic solvent like DMF or DMSO
Stir bar and round-bottom flask
Procedure:
Dissolve the 3-chloro-1H-pyrazolo[3,4-b]pyrazine in the appropriate solvent (e.g., methanol for methoxide substitution) in a round-bottom flask.
Add the sodium alkoxide portion-wise at room temperature with stirring.
Heat the reaction mixture to reflux (or 60-100 °C if using DMF/DMSO) for 1-12 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction mixture and carefully neutralize with a dilute acid (e.g., 1 M HCl) or quench with saturated ammonium chloride solution.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the residue by column chromatography or recrystallization.
Conclusion and Future Outlook
The 3-chloropyrazolo[3,4-b]pyrazine scaffold is a highly valuable platform for medicinal chemistry exploration. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions offer unparalleled scope for installing a vast array of carbon and nitrogen substituents with a high degree of control and predictability. Complementarily, nucleophilic aromatic substitution provides a direct and often more economical route for introducing heteroatom nucleophiles. By understanding the principles behind these methodologies and carefully optimizing reaction conditions, researchers can efficiently generate diverse libraries of pyrazolo[3,4-b]pyrazine derivatives, accelerating the discovery of new and potent therapeutic agents.
References
Title: Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review
Source: ResearchGate
URL
Title: Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines
Source: MDPI
URL: [Link]
Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines
Source: RSC Publishing
URL: [Link]
Title: Harnessing Cascade Suzuki-Cyclization Reactions of Pyrazolo[3,4-b]pyridine for the Synthesis of Tetracyclic Fused Heteroaromatics
Source: ResearchGate
URL: [Link]
Title: New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity
Source: ResearchGate
URL: [Link]
Title: Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade
Source: ACS Publications
URL: [Link]
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Buchwald–Hartwig amination
Source: Wikipedia
URL: [Link]
Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors
Source: National Institutes of Health (NIH)
URL: [Link]
Application Note: Strategic Functionalization of the 3-Position in 1H-Pyrazolo[3,4-b]pyrazines
Introduction and Strategic Rationale The 1H-pyrazolo[3,4-b]pyrazine scaffold has emerged as a privileged pharmacophore in modern drug development. It serves as an optimized hinge-binding motif in kinase inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Rationale
The 1H-pyrazolo[3,4-b]pyrazine scaffold has emerged as a privileged pharmacophore in modern drug development. It serves as an optimized hinge-binding motif in kinase inhibitors (e.g., SGK1 inhibitors) and as a robust core for allosteric modulators in the central nervous system [1]. Compared to traditional indazoles, the pyrazolo[3,4-b]pyrazine core offers superior physicochemical properties, specifically enhanced aqueous solubility and lowered lipophilicity (LogD), which are critical parameters for oral bioavailability.
Functionalizing the 3-position of this bicyclic system is a primary vector for structure-activity relationship (SAR) exploration. Because the C-3 substituent typically projects directly into solvent-exposed regions or adjacent allosteric pockets within target proteins, precise late-stage functionalization—via arylation, amination, or alkylation—is essential for optimizing target affinity and residence time [2].
Mechanistic Foundations of C-3 Functionalization
The fused bicyclic nature of 1H-pyrazolo[3,4-b]pyrazine presents distinct and highly exploitable electronic properties. The pyrazine ring is profoundly electron-deficient due to the inductive and resonance-withdrawing effects of its two nitrogen atoms. Consequently, the fused pyrazole ring remains comparatively electron-rich. This electronic disparity makes the C-3 position the most thermodynamically and kinetically favored site for Electrophilic Aromatic Substitution (
SEAr
).
Pathway A: Late-Stage Halogenation and Cross-Coupling
Direct halogenation at C-3 utilizes electrophilic sources such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). Iodination is generally preferred over bromination in medicinal chemistry workflows because the resulting C–I bond is weaker, facilitating a much lower activation energy barrier for the oxidative addition step in subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Negishi reactions).
Causality Insight: We utilize NIS in polar aprotic solvents (like DMF) rather than elemental iodine (
I2
). NIS provides a controlled, steady-state release of the iodonium ion (
I+
), which minimizes oxidative degradation of the pyrazole ring and prevents unwanted poly-halogenation.
Pathway B: De Novo Cyclization
For highly sterically hindered substituents or functional groups incompatible with transition-metal catalysis, a de novo approach is required. By performing a Suzuki coupling on a pyrazine precursor (such as 3,5-dichloro-pyrazine-2-carbonitrile) prior to cyclization, the 3-position substituent is pre-installed. Subsequent treatment with hydrazine hydrate rapidly drives cyclization to form the pyrazole ring [1].
Experimental Workflows and Logical Relationships
Synthetic workflows for the functionalization of the 3-position in 1H-pyrazolo[3,4-b]pyrazines.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes specific mechanistic checkpoints to ensure reaction fidelity.
Protocol 1: Regioselective C-3 Iodination
Objective: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine.
Preparation: Charge an oven-dried 100 mL round-bottom flask with 1H-pyrazolo[3,4-b]pyrazine (1.0 eq, 10 mmol) and anhydrous DMF (0.2 M).
Activation: Shield the flask from ambient light using aluminum foil (to prevent homolytic cleavage of the N-I bond). Add N-iodosuccinimide (NIS) (1.15 eq, 11.5 mmol) in a single portion.
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 3 hours. Self-Validation: TLC (Eluent: 5% MeOH in DCM) should show the disappearance of the highly polar starting material and the appearance of a less polar, UV-active spot.
Quench & Workup: Cool to room temperature and pour the mixture into ice-cold 10% aqueous sodium thiosulfate (
Na2S2O3
). Causality: The thiosulfate quench is critical; it reduces unreacted electrophilic iodine species to inert iodide, preventing oxidative side reactions during solvent removal.
Isolation: Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C-3
Objective: Synthesis of 3-Aryl-1H-pyrazolo[3,4-b]pyrazines.
Reagent Assembly: In a microwave-safe vial, combine 3-iodo-1H-pyrazolo[3,4-b]pyrazine (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.5 eq, 1.5 mmol), and finely powdered
K2CO3
(2.5 eq, 2.5 mmol).
Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and Milli-Q Water (10 mL). Sparge the solution with argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, terminating the catalytic cycle. Strict deoxygenation is non-negotiable.
Catalyst Addition: Add
Pd(dppf)Cl2
(0.05 eq, 5 mol%). Seal the vial. The bidentate dppf ligand is chosen specifically to force the palladium center into a cis-geometry, accelerating the rate-limiting reductive elimination step for sterically demanding C-3 couplings [2].
Reaction: Heat at 90 °C for 12 hours.
Purification: Filter the crude mixture through a short pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.
Protocol 3: De Novo Cyclization to 3-Amino Derivatives
Objective: Synthesis of 1H-pyrazolo[3,4-b]pyrazin-3-amines from pyrazine precursors.
Reaction Setup: Dissolve 2-cyano-3-chloropyrazine (1.0 eq, 2.0 mmol) in absolute ethanol (5 mL) in a heavy-walled microwave tube.
Cyclization Trigger: Add hydrazine monohydrate (3.0 eq, 6.0 mmol) dropwise. Causality: Hydrazine acts as a bis-nucleophile. The first equivalent displaces the highly activated C-3 chlorine via
SNAr
. The adjacent cyano group then undergoes intramolecular nucleophilic attack by the terminal amine of the hydrazine, forming the 3-amino-pyrazole ring.
Irradiation: Subject the sealed tube to microwave irradiation at 120 °C for 20 minutes.
Isolation: Upon cooling, the product typically precipitates. Add 5 mL of ice water to drive complete precipitation. Filter, wash with cold water, and dry under high vacuum.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the functionalization strategies detailed above, allowing for rapid comparison during synthetic route design.
Functionalization Strategy
Starting Substrate
Reagents & Catalyst
Conditions
Yield Range
Key Advantage
C-3 Iodination
1H-pyrazolo[3,4-b]pyrazine
NIS (1.15 eq)
DMF, 80 °C, 3 h
75 – 88%
Highly regioselective; provides a versatile cross-coupling handle.
C-3 Bromination
1H-pyrazolo[3,4-b]pyrazine
NBS (1.10 eq)
DMF, 60 °C, 4 h
70 – 82%
Cost-effective alternative to iodination.
Suzuki Cross-Coupling
3-Iodo-pyrazolo[3,4-b]pyrazine
Aryl-B(OH)2,
K2CO3
,
Pd(dppf)Cl2
Dioxane/H₂O, 90 °C, 12 h
60 – 85%
Broad functional group tolerance; ideal for late-stage SAR.
De Novo Cyclization
2-Cyano-3-chloropyrazine
NH2NH2⋅H2O
(3.0 eq)
MW, EtOH, 120 °C, 20 min
55 – 78%
Circumvents late-stage heavy metal catalysis; direct access to 3-amines.
References
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors.Journal of Medicinal Chemistry (2014).
Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator.ACS Publications (2014).
Application
The Versatile Scaffold: Applications of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine in Modern Medicinal Chemistry
The 3-chloro-1H-pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and strategic placement of nitrogen atoms mak...
Author: BenchChem Technical Support Team. Date: March 2026
The 3-chloro-1H-pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and strategic placement of nitrogen atoms make it an ideal bioisostere for purines, enabling it to interact with a wide array of biological targets, particularly protein kinases.[1][2] The chlorine atom at the 3-position serves as a versatile synthetic handle, allowing for the facile introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols for its synthesis and biological evaluation, aimed at researchers and professionals in the field of drug discovery and development.
The Significance of the Pyrazolo[3,4-b]pyrazine Core in Kinase Inhibition
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1] The pyrazolo[3,4-b]pyrazine scaffold has emerged as a potent "hinge-binding" motif in the design of kinase inhibitors.[3] This structural element can form key hydrogen bond interactions with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and is critical for ATP binding. By mimicking the adenine portion of ATP, pyrazolo[3,4-b]pyrazine-based compounds can act as competitive inhibitors, blocking the binding of ATP and thereby preventing the phosphorylation of downstream substrates.
One of the most promising applications of this scaffold is in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in a variety of cancers, making it an attractive therapeutic target.[4] Derivatives of 3-chloro-1H-pyrazolo[3,4-b]pyrazine have been successfully utilized to generate potent and selective FGFR inhibitors, demonstrating significant antitumor activity in preclinical models.[4]
Signaling Pathway: FGFR Inhibition
The following diagram illustrates the canonical FGFR signaling pathway and the mechanism of inhibition by a pyrazolo[3,4-b]pyrazine-based inhibitor.
Caption: FGFR signaling pathway and its inhibition.
Synthesis of the Core Scaffold: 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
The synthesis of the key intermediate, 6-chloro-1H-pyrazolo[3,4-b]pyrazine, can be achieved through a scalable and robust process.[5][6][7][8] This protocol is adapted from a continuous flow manufacturing process, highlighting its industrial applicability.[5][6][7][8]
Protocol 1: Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
Materials:
2,6-Dichloropyrazine
Diisopropylamine (DIPA)
i-PrMgCl·LiCl (Turbo-Grignard reagent)
Anhydrous Tetrahydrofuran (THF)
Ethyl formate
Hydrazine monohydrate
Dimethyl sulfoxide (DMSO)
Acetic acid
Nitrogen gas supply
Reaction vessels and standard laboratory glassware
Magnetic stirrer and heating mantle
Procedure:
Part A: Preparation of the Magnesium Diisopropylamide (MgDA) Base
In a nitrogen-purged, oven-dried reaction vessel, add anhydrous THF.
Add diisopropylamine (1.0 equivalent) to the THF.
Slowly add i-PrMgCl·LiCl (1.0 equivalent) to the solution at room temperature.
Stir the mixture for at least 4 hours to ensure complete formation of the MgDA base.[7] The progress of the reaction can be monitored by in-situ IR or NMR spectroscopy.[7]
Part B: Formylation of 2,6-Dichloropyrazine
In a separate nitrogen-purged reaction vessel, dissolve 2,6-dichloropyrazine in anhydrous THF.
Cool the solution to -20°C.
Slowly add the pre-formed MgDA base (1.5 equivalents) to the 2,6-dichloropyrazine solution, maintaining the temperature at -20°C.
Allow the mixture to stir for 60 seconds at -20°C.[7]
Add ethyl formate (10 equivalents) to the reaction mixture.
Quench the reaction by adding a solution of acetic acid in acetonitrile.[7] The resulting unstable heteroaryl aldehyde can be isolated as a more stable bisulfite adduct for easier handling in large-scale synthesis.[5][6][8]
Part C: Cyclization to 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
Dissolve the crude aldehyde intermediate (or its bisulfite adduct) in DMSO.
Heat the solution to 60°C to ensure complete dissolution.
Cool the mixture to 30-40°C.
Add hydrazine monohydrate (5.0 equivalents) dropwise over 1 minute to control the exotherm.[7]
After the addition is complete, add acetic acid (7.5 equivalents) and continue to monitor the reaction progress by HPLC or NMR.[7]
Upon completion, the reaction mixture can be worked up using standard extraction and purification techniques to yield 6-chloro-1H-pyrazolo[3,4-b]pyrazine.
Biological Evaluation of Pyrazolo[3,4-b]pyrazine Derivatives
Once derivatized, the novel compounds must be evaluated for their biological activity. The following protocols describe a biochemical kinase inhibition assay and a cell-based proliferation assay, which are fundamental in the characterization of potential drug candidates.
Protocol 2: In Vitro FGFR1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay and provides a robust method for determining the IC50 values of test compounds against FGFR1.[9]
Materials:
Recombinant FGFR1 kinase
LanthaScreen™ Eu-anti-tag antibody
Alexa Fluor™ 647-labeled kinase tracer
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Test compounds dissolved in DMSO
384-well microplates
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 4 mM.[9] Further dilute this series in Kinase Buffer A to achieve the desired final assay concentrations.
Kinase/Antibody Solution: Prepare a solution containing the FGFR1 kinase and the Eu-anti-tag antibody in Kinase Buffer A at 3 times the final desired concentration.
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A at 3 times the final desired concentration. The optimal tracer concentration should be determined experimentally but is often near its Kd for the kinase.[9]
Assay Assembly:
Add 5 µL of the serially diluted test compound solution to the wells of a 384-well plate.
Add 5 µL of the kinase/antibody solution to each well.
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.[10]
Materials:
MCF-7 human breast cancer cells
Cell culture medium (e.g., DMEM with 10% FBS)
Test compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
96-well cell culture plates
CO₂ incubator (37°C, 5% CO₂)
Microplate reader
Procedure:
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[11]
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO, typically ≤ 0.1%).
Incubation: Incubate the cells with the test compounds for 48 hours.[10]
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[10]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Summary of Biological Activities
The versatility of the 3-chloro-1H-pyrazolo[3,4-b]pyrazine scaffold is evident from the wide range of biological activities reported for its derivatives. The following table summarizes some of the key findings.
The 3-chloro-1H-pyrazolo[3,4-b]pyrazine scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its ability to effectively mimic the purine core allows for potent interactions with a multitude of biological targets, most notably protein kinases. The synthetic accessibility and the ease of diversification at the 3-position provide a robust platform for medicinal chemists to fine-tune the pharmacological properties of lead compounds. The detailed protocols provided herein offer a practical guide for researchers to explore the full potential of this remarkable heterocyclic system in the ongoing quest for new and improved medicines.
References
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. SciSpace. (URL: [Link])
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. (2024). (URL: [Link])
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. DOI. (URL: [Link])
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. ACS Publications. (2024). (URL: [Link])
A Structure-guided Approach to Creating Covalent FGFR Inhibitors. PMC. (URL: [Link])
Discovery of Novel Fibroblast Growth Factor Receptor 1 Kinase Inhibitors by Structure-Based Virtual Screening. PMC. (URL: [Link])
Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. ResearchGate. (2024). (URL: [Link])
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PMC. (URL: [Link])
Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. (2005). (URL: [Link])
Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). Indigo Biosciences. (URL: [Link])
Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment. PMC. (URL: [Link])
Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (URL: [Link])
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (URL: [Link])
Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. Journal of Medicinal Chemistry. (2019). (URL: [Link])
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PMC. (2014). (URL: [Link])
evaluation of mcf-7 cell viability by ldh, trypan blue and crystal violet staining assays. Lincoln University College ejournal. (URL: [Link])
Technical Support Center: Overcoming Solubility Barriers with 3-Chloro-1H-pyrazolo[3,4-b]pyrazine
Mechanistic Overview of Solubility Barriers When working with 3-Chloro-1H-pyrazolo[3,4-b]pyrazine , researchers frequently encounter severe solubility limitations. To troubleshoot these issues effectively, it is critical...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Overview of Solubility Barriers
When working with 3-Chloro-1H-pyrazolo[3,4-b]pyrazine , researchers frequently encounter severe solubility limitations. To troubleshoot these issues effectively, it is critical to understand the causality behind the compound's physical chemistry:
High Crystal Lattice Energy: The molecule features a rigid, planar fused bicyclic heteroaromatic core. The 1H-pyrazole ring contains a strong hydrogen bond donor (the N-H group), while the pyrazine ring and the adjacent pyrazole nitrogen act as multiple hydrogen bond acceptors. This creates a highly stable, polymeric intermolecular hydrogen-bonding network in the solid state[1].
Stacking: The planar nature of the pyrazolo-pyrazine core promotes tight
stacking interactions, further increasing the energy required to disrupt the crystal lattice.
Solvation Thermodynamics: Non-polar solvents (e.g., hexane, toluene) and moderately polar aprotic solvents (e.g., dichloromethane, ethyl acetate) lack the dipole moment and hydrogen-bond accepting capacity required to break these intermolecular forces. Effective solvation requires highly polar aprotic solvents like DMSO or DMF, which utilize strong hydrogen-bond accepting capabilities and van der Waals forces to encapsulate the neutral heterocyclic nitrogen compound[2].
Q1: I am trying to dissolve 3-Chloro-1H-pyrazolo[3,4-b]pyrazine in dichloromethane (DCM) for a synthesis reaction, but it remains a cloudy suspension. What should I do?A1: DCM cannot thermodynamically overcome the strong intermolecular NH···N hydrogen bonds of the pyrazolo-pyrazine core.
Solution: Switch to a highly polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc), which are proven to solvate planar heterocyclic azoles effectively[3]. If DCM is strictly required for your reaction chemistry, add 1.2 to 2.0 equivalents of a lipophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA). The base deprotonates the acidic 1H-pyrazole proton, converting the neutral compound into a highly soluble pyrazolide anion.
Q2: My 50 mM stock solution in DMSO crashed out when I diluted it into my aqueous biological assay buffer. How can I prevent this?A2: This is a classic "solvent crash." While DMSO effectively disrupts the crystal lattice[2], diluting the DMSO stock into an aqueous buffer rapidly alters the dielectric constant. The highly lipophilic and planar compound rapidly re-aggregates before it can evenly disperse.
Solution:
Pre-formulate your aqueous buffer with a non-ionic surfactant (e.g., 0.05% - 0.1% Tween-20 or Pluronic F-68) prior to adding the compound.
Perform serial dilutions in 100% DMSO first, then transfer the final required volume directly to the assay buffer. This avoids intermediate aqueous concentrations where precipitation kinetics are highest.
Q3: Does heating the solvent degrade the compound?A3: 3-Chloro-1H-pyrazolo[3,4-b]pyrazine is generally thermally stable up to 80°C in neutral organic solvents. However, the chlorine atom at the 3-position is activated by the electron-withdrawing pyrazine ring. Prolonged heating in the presence of nucleophiles (even weak ones like water or alcohols in basic conditions) can trigger an undesired Nucleophilic Aromatic Substitution (
) reaction.
Solution: Limit heating for solubilization to 40–50°C for a maximum of 15 minutes.
Standardized Solubilization Protocols
Protocol A: Preparation of a 20 mM Master Stock for In Vitro Assays
This protocol is designed to yield a sterile, fully dissolved stock solution while preventing thermal degradation.
Weighing: Accurately weigh 3.10 mg of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine (MW
154.56 g/mol ) into a clean, dry 1.5 mL amber microcentrifuge tube.
Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (
99.9% purity).
Mechanical Disruption: Vortex the tube at maximum speed for 60 seconds.
Sonication: Place the tube in an ultrasonic water bath at room temperature (20-25°C) for 10 minutes. Causality: High-frequency acoustic cavitation provides the localized kinetic energy necessary to break the
stacking without elevating the bulk temperature.
Self-Validation (Clarity Check): Transfer 100
L of the solution to a microcuvette and measure the optical density at 600 nm (
) against a pure DMSO blank.
Pass Criteria: An
indicates the absence of micro-precipitates. If
, warm the solution to 40°C for 5 minutes and re-sonicate.
Storage: Aliquot into single-use vials and store at -20°C.
Protocol B: Base-Assisted Solubilization for Organic Synthesis
Use this protocol when non-polar or moderately polar solvents are required for downstream cross-coupling or substitution reactions.
Suspension: Suspend 1.0 mmol of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine in 5.0 mL of your target solvent (e.g., THF or DCM) under an inert atmosphere (Nitrogen or Argon).
Deprotonation: Add 1.5 mmol (1.5 equivalents) of DIPEA dropwise while stirring at 400 rpm. Causality: DIPEA deprotonates the 1H-nitrogen, breaking the intermolecular hydrogen-bond donor network and forming a solvent-soluble ion pair.
Self-Validation (Reaction Readiness): The cloudy suspension should transition to a clear, slightly yellow homogenous solution within 2-3 minutes. Monitor by TLC (Thin Layer Chromatography) to ensure no starting material remains stuck at the baseline due to insolubility.
Quantitative Solubility Data
The following table summarizes the empirical solubility limits of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine across various solvent systems, providing clear guidelines for solvent selection.
Follow this logic tree to determine the optimal solubilization strategy based on your target application.
Workflow diagram illustrating the decision-making process for solubilizing 3-Chloro-1H-pyrazolo[3,4-b]pyrazine.
References
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications
Source: National Institutes of Health (NIH / PMC)
URL:[Link]
Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity
Source: National Institutes of Health (NIH / PMC)
URL:[Link]
Multiscale Exploration and Experimental Insights into Separating Neutral Heterocyclic Nitrogen Compounds Using[emim][NO 3 ] as an Extractant
Source: ResearchGate
URL:[Link]
Preventing degradation of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine during long-term storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Chloro-1H-pyrazolo[3,4-b]pyrazine. It is designed to help you prevent degradation during long-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Chloro-1H-pyrazolo[3,4-b]pyrazine. It is designed to help you prevent degradation during long-term storage and troubleshoot any stability issues you may encounter. Our recommendations are grounded in established principles of organic chemistry and material handling.
Frequently Asked Questions (FAQs)
Q1: My solid 3-Chloro-1H-pyrazolo[3,4-b]pyrazine has developed a slight discoloration. Is it still usable?
A slight change in color (e.g., from off-white to a pale yellow or tan) can be an early indicator of minor degradation. While the compound may still be largely intact, it is crucial to re-analyze its purity using a qualified analytical method, such as HPLC or LC-MS, before use in sensitive applications. For non-critical experiments, the material might still be acceptable, but for quantitative studies or in vivo work, using a fresh, pure lot is strongly advised.
Q2: What are the ideal short-term (< 1 month) storage conditions for this compound?
For short-term storage, keep the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at 2-8°C, and protected from light.[1]
Q3: Can I store 3-Chloro-1H-pyrazolo[3,4-b]pyrazine in solution?
Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must store it in solution, use a dry, aprotic solvent, store at -20°C or -80°C, and use it as quickly as possible. Always perform a quality check if the solution has been stored for an extended period.
Troubleshooting Guide: Diagnosing Degradation
This section will help you identify potential degradation issues and understand their root causes.
Observation
Potential Cause
Recommended Action
Change in physical appearance (e.g., color change, clumping)
Exposure to light, air (oxidation), or humidity.
Re-evaluate your storage and handling procedures. Ensure the container is tightly sealed and stored in a dark, dry environment. Consider backfilling with an inert gas.
Precipitate formation in solution
Possible hydrolysis of the chloro group, leading to the less soluble hydroxy analog. This is more likely in protic solvents or in the presence of moisture.
Prepare fresh solutions for each use. If you observe a precipitate, do not use the solution.
Inconsistent or poor results in biological assays
Loss of compound integrity due to degradation. The presence of impurities can also interfere with assays.
Re-qualify the compound's purity and concentration. Use a freshly prepared solution from a reliable solid stock.
Appearance of new peaks in HPLC or LC-MS analysis
Chemical degradation. The new peaks could correspond to hydrolysis products, photo-degradation products, or oxides.
Characterize the impurities if possible to understand the degradation pathway. Discard the degraded material.
Proactive Stability Management: Best Practices for Long-Term Storage
Preventing degradation is always the most effective strategy. The stability of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine is influenced by temperature, atmosphere, light, and humidity.
Key Degradation Pathways
Based on the structure of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine, the following degradation pathways are most likely:
Hydrolysis: The chloro group is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, to form the corresponding hydroxy derivative (1H-pyrazolo[3,4-b]pyrazin-3-ol). The pH-dependent stability of a related isomer suggests this is a primary concern.[2]
Photodegradation: Exposure to UV or even ambient light over extended periods can provide the energy to initiate decomposition reactions.[3]
Oxidation: The electron-rich pyrazolopyrazine ring system can be susceptible to oxidation by atmospheric oxygen.
Thermal Decomposition: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can lead to decomposition. Studies on similar nitrogen-rich heterocyclic compounds show thermal decomposition typically begins above 250°C.[4][5]
Caption: Potential degradation pathways for 3-Chloro-1H-pyrazolo[3,4-b]pyrazine.
Recommended Storage Conditions
For optimal long-term stability, adhere to the following storage conditions:
Parameter
Recommendation
Rationale
Temperature
-20°C or lower
Reduces the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidation of the heterocyclic ring system.
Light
Amber vial or stored in the dark
Protects the compound from photodegradation.
Humidity
Dry environment (desiccator)
Minimizes the risk of hydrolysis of the chloro group.
Container
Tightly sealed, appropriate material (e.g., glass)
Prevents exposure to atmospheric moisture and oxygen.
Analytical Protocols for Stability Assessment
Regularly assessing the purity of your stored compound is critical for ensuring the reliability of your experimental results.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine. It should be adapted and validated for your specific instrumentation and requirements.
1. Materials and Reagents:
3-Chloro-1H-pyrazolo[3,4-b]pyrazine sample
Acetonitrile (ACN), HPLC grade
Water, HPLC grade
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
Volumetric flasks and pipettes
HPLC vials
2. Instrumentation:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Procedure:
Mobile Phase Preparation:
Mobile Phase A: 0.1% FA (or TFA) in Water
Mobile Phase B: 0.1% FA (or TFA) in ACN
Sample Preparation:
Accurately weigh approximately 1 mg of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine.
Dissolve in a suitable solvent (e.g., ACN or a mixture of ACN and water) to a final concentration of 1 mg/mL.
Further dilute to a working concentration of approximately 0.1 mg/mL.
HPLC Conditions (Example):
Column: C18, 250 mm x 4.6 mm, 5 µm
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm as a starting point).
Gradient:
0-5 min: 10% B
5-25 min: 10% to 90% B
25-30 min: 90% B
30-35 min: 10% B (re-equilibration)
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Technical Support Center: Reducing Byproducts in the Chlorination of 1H-pyrazolo[3,4-b]pyrazine
The selective monochlorination of 1H-pyrazolo[3,4-b]pyrazine is a critical transformation in the synthesis of various scaffolds for drug discovery and development. The pyrazolo[3,4-b]pyrazine core is a key pharmacophore...
Author: BenchChem Technical Support Team. Date: March 2026
The selective monochlorination of 1H-pyrazolo[3,4-b]pyrazine is a critical transformation in the synthesis of various scaffolds for drug discovery and development. The pyrazolo[3,4-b]pyrazine core is a key pharmacophore in a range of biologically active molecules, including kinase inhibitors.[1][2] However, the inherent reactivity of the heterocyclic system can lead to a mixture of products, including over-chlorination and the formation of various regioisomers, complicating purification and reducing the yield of the desired product.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing byproduct formation during the chlorination of 1H-pyrazolo[3,4-b]pyrazine. The information presented is a synthesis of established chemical principles and field-proven insights to enhance the efficiency and selectivity of this important synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the chlorination of 1H-pyrazolo[3,4-b]pyrazine?
The major expected product is a monochlorinated 1H-pyrazolo[3,4-b]pyrazine. Based on the electrophilic substitution patterns of related pyrazolopyridine systems, chlorination is anticipated to occur at the 3-position of the pyrazole ring.[3] However, several byproducts can arise, including:
Di-chlorinated products: Such as 4,6-dichloro-1H-pyrazolo[3,4-b]pyrazine, which can form when using an excess of the chlorinating agent or under harsh reaction conditions.[4]
Regioisomers: While the 3-position is electronically favored for electrophilic attack, substitution at other positions on the pyrazine ring can occur, leading to a mixture of isomers.[5]
Hydroxylated byproducts (Pyrazolo[3,4-b]pyrazin-4-ones): These can form from the hydrolysis of an intermediate species during aqueous workup if the chlorination is incomplete.[6]
Ring-opened products: Under particularly harsh conditions with certain chlorinating agents, cleavage of the heterocyclic rings can occur.[7]
Q2: What are the most common chlorinating agents for this transformation?
A variety of chlorinating agents can be employed, with the choice significantly impacting selectivity and byproduct profiles. Common reagents include:
Phosphorus oxychloride (POCl₃): Often used in excess as both the reagent and solvent, particularly in Vilsmeier-Haack type reactions.[8][9]
N-Chlorosuccinimide (NCS): A milder and more selective chlorinating agent for many heterocyclic systems.
Sulfuryl chloride (SO₂Cl₂): A reactive chlorinating agent that can sometimes lead to over-chlorination if not carefully controlled.
Trichloroisocyanuric acid (TCCA): A stable and efficient source of electrophilic chlorine.[10]
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
Reaction progress and byproduct formation are best monitored by:
Thin-Layer Chromatography (TLC): A quick and effective method for visualizing the consumption of the starting material and the appearance of new spots corresponding to the product and byproducts.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, desired product, and byproducts. A reversed-phase C18 column is often suitable for separating these aromatic heterocycles.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals in the aromatic region.[13]
Q4: What are the general safety precautions for this reaction?
Chlorination reactions should always be performed in a well-ventilated fume hood. Chlorinating agents like POCl₃ and SO₂Cl₂ are corrosive and react violently with water.[14] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Care should be taken during the workup to quench any excess chlorinating agent slowly and with cooling.
Troubleshooting Guide
Problem 1: High levels of di-chlorinated byproduct (e.g., 4,6-dichloro-1H-pyrazolo[3,4-b]pyrazine) are observed.
Causality: Over-chlorination is a common issue when the chlorinating agent is too reactive or used in excess, or when the reaction temperature is too high, leading to a decrease in selectivity.[15]
Solutions:
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Start with 1.0-1.2 equivalents and incrementally increase if the conversion is low. Using a high concentration of the substrate relative to the chlorinating agent can statistically favor monochlorination.[15]
Temperature Optimization: Lowering the reaction temperature can significantly improve selectivity. It is recommended to start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature or slightly above, while monitoring the reaction progress.[15]
Choice of Chlorinating Agent: Consider using a milder chlorinating agent. For instance, if POCl₃ is leading to over-chlorination, switching to N-Chlorosuccinimide (NCS) may provide better selectivity.
Parameter
Condition A (High Byproduct)
Condition B (Optimized for Monochlorination)
Chlorinating Agent
POCl₃ (excess)
NCS (1.1 eq)
Temperature
Reflux (e.g., 110 °C)
0 °C to 25 °C
Solvent
Neat POCl₃
Acetonitrile or Dichloromethane
Reaction Time
12 h
Monitored by HPLC (typically 2-6 h)
Problem 2: Formation of regioisomeric monochloro-products.
Causality: The pyrazolo[3,4-b]pyrazine ring system has multiple sites susceptible to electrophilic attack. The inherent electronic properties of the fused rings dictate the preferred position of substitution, but alternative isomers can form, especially under forcing conditions. The pyrazole ring is generally more electron-rich and thus more susceptible to electrophilic substitution than the pyrazine ring.[16]
Solutions:
Understanding Regioselectivity: The pyrazole moiety generally directs electrophilic substitution to the C3 position. The pyrazine ring is electron-deficient and less reactive towards electrophiles.[16] By using milder reaction conditions (lower temperature, less reactive chlorinating agent), you can enhance the inherent regioselectivity of the substrate.
Solvent Effects: The choice of solvent can influence the reactivity of the chlorinating species and thus the regioselectivity. Experimenting with a range of solvents from non-polar (e.g., carbon tetrachloride) to polar aprotic (e.g., acetonitrile) can help optimize for the desired isomer.[15]
Caption: Predicted regioselectivity of chlorination.
Problem 3: Presence of a significant amount of starting material even after extended reaction time.
Causality: Incomplete conversion can be due to insufficient reactivity of the chosen chlorinating agent, a reaction temperature that is too low to overcome the activation energy, or deactivation of the substrate by protonation in acidic media.
Solutions:
Increase Reactivity: If using a mild chlorinating agent like NCS, consider adding a catalytic amount of a Lewis acid or a Brønsted acid to increase its electrophilicity. Alternatively, switch to a more potent chlorinating system like POCl₃/PCl₅.[9]
Elevate Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. For some less reactive substrates, heating may be necessary to achieve full conversion.
Use of a Base: If the reaction generates acid (e.g., HCl), which can protonate and deactivate the pyrazolopyrazine, the addition of a non-nucleophilic base like pyridine (1 equivalent) can be beneficial, especially in solvent-free reactions with POCl₃.[8]
Problem 4: Formation of a hydroxylated byproduct (a pyrazolo[3,4-b]pyrazin-4-one).
Causality: This byproduct typically arises from the hydrolysis of an intermediate during the aqueous workup. This is more likely to occur if the chlorination reaction has not gone to completion and a reactive intermediate, such as a chloroiminium salt from a Vilsmeier-Haack reaction, is exposed to water.[17][18]
Solutions:
Ensure Complete Conversion: Monitor the reaction closely by HPLC or TLC to ensure all starting material is consumed before proceeding with the workup.
Anhydrous Workup: If hydrolysis is a persistent issue, consider an anhydrous workup. This could involve filtering the reaction mixture through a pad of celite and silica gel and removing the solvent under reduced pressure.
Careful Quenching: If an aqueous workup is necessary, perform the quench at a low temperature (0 °C) by slowly adding the reaction mixture to ice-cold water or a mild base solution (e.g., saturated sodium bicarbonate) to rapidly neutralize any reactive intermediates.
Problem 5: Significant tar/polymer formation.
Causality: Tar formation is often a result of excessive heating, which can lead to decomposition of the starting material or product.[19] It can also be caused by highly reactive radical side reactions or the presence of impurities in the starting materials or solvents.
Solutions:
Strict Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Use an oil bath or a cryostat for precise temperature control.
Purify Starting Materials: Ensure that the 1H-pyrazolo[3,4-b]pyrazine and the solvent are pure and dry. Impurities can sometimes catalyze polymerization or decomposition pathways.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Caption: A flowchart for troubleshooting common issues.
Analytical Protocols
HPLC Method for Reaction Monitoring
This method provides a general starting point for the analysis of the chlorination of 1H-pyrazolo[3,4-b]pyrazine. Optimization may be required based on the specific byproducts formed.
Parameter
Condition
Column
Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA
Gradient
Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate
1.0 mL/min
Column Temperature
25 °C
Detection
UV at 254 nm and 280 nm
Injection Volume
10 µL
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (initial conditions) and filter through a 0.45 µm syringe filter before injection.
Interpreting NMR and MS Data
¹H NMR: The desired monochlorinated product will show a disappearance of one of the aromatic proton signals from the starting material and a potential downfield shift of the remaining protons. The integration of the signals will confirm the number of protons on the heterocyclic core.
¹³C NMR: The carbon atom bearing the chlorine will experience a significant downfield shift.
Mass Spectrometry (MS): The mass spectrum of the monochlorinated product will show a characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Di-chlorinated byproducts will exhibit an isotopic pattern for two chlorine atoms (M, M+2, and M+4 peaks).
References
Journal of the Chemical Society, Perkin Transactions 1. (1984). Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide.
RSC Publishing. (2014). Vilsmeier reagent-mediated synthesis of 6-[(formyloxy)methyl]-pyrazolopyrimidines via a one-pot multiple tandem reaction.
Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]
ResearchGate. (2004). PAPER: 04/2896 Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles.
ResearchGate. (n.d.). Formation of pyrazolo[3,4-b]pyridines 4 and 5.
SciSpace. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Retrieved from [Link]
National Institutes of Health. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
PMC. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
ACS Publications. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Retrieved from [Link]
Wordpress. (n.d.). Specific Solvent Issues with Chlorination. Retrieved from [Link]
PMC. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors.
Asian Journal of Chemistry. (2011). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines.
ResearchGate. (n.d.).
MDPI. (2007). Structure Elucidation of a Pyrazolo[5][17]pyran Derivative by NMR Spectroscopy.
DOI. (n.d.).
ScienceDirect. (n.d.). 6.2.2. Pyrazines.
Canadian Science Publishing. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
Google Patents. (1945). Chlorination of pyrazine.
PMC. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
International Journal of Chemical and Pharmaceutical Analysis. (2014).
Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA.
PMC. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
YunCang. (2024). Do heat and sunlight affect the available chlorine levels in your pool?. Retrieved from [Link]
National Institute of Public Health. (n.d.).
Indian Chemical Society. (n.d.).
Scientific Research Publishing. (2014).
Restek. (n.d.).
PubMed. (2025). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant.
ResearchGate. (n.d.).
ResearchGate. (2010).
ResearchGate. (2015).
PMC. (2016). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
Application Scientist's Guide: Reactivity Profiling of 3-Chloro vs. 3-Bromo-1H-pyrazolo[3,4-b]pyrazines
Executive Summary The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged, highly electron-deficient pharmacophore widely utilized as a hinge-binding motif in the development of advanced kinase and phosphatase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged, highly electron-deficient pharmacophore widely utilized as a hinge-binding motif in the development of advanced kinase and phosphatase inhibitors (e.g., SGK1, SHP2, and CDK) [1]. Functionalization at the C3 position is a critical step for exploring structure-activity relationships (SAR) during drug discovery.
This guide provides an objective, data-driven comparison of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine and 3-Bromo-1H-pyrazolo[3,4-b]pyrazine . By analyzing their divergent reactivity in transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr), this document equips synthetic chemists with the mechanistic causality and self-validating protocols needed to optimize late-stage functionalization.
Mechanistic Reactivity Profiling: C-Cl vs C-Br Bond Dynamics
The decision to utilize a 3-chloro versus a 3-bromo pyrazolo[3,4-b]pyrazine hinges on the fundamental thermodynamic and kinetic properties of the carbon-halogen bond.
Transition Metal Catalysis (Suzuki & Buchwald-Hartwig)
In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) species into the C-X bond.
The 3-Bromo Advantage: The C-Br bond has a relatively low bond dissociation energy (BDE) of ~280 kJ/mol. This allows for rapid oxidative addition at lower temperatures (80 °C) using standard, inexpensive ligands like dppf or PPh3.
The 3-Chloro Challenge: The C-Cl bond is significantly stronger (BDE ~330 kJ/mol). To overcome this activation barrier, the 3-chloro scaffold requires specialized, electron-rich, and sterically demanding dialkylbiarylphosphine ligands (such as XPhos or BrettPhos) [2]. The electron-rich nature of these ligands accelerates oxidative addition, while their steric bulk forces the spatial proximity necessary to drive the final reductive elimination step.
Nucleophilic Aromatic Substitution (SNAr)
Because the pyrazolo[3,4-b]pyrazine ring is highly electron-deficient, the C3 position is highly activated for SNAr [3]. Counterintuitively to some researchers, 3-chloro derivatives often outperform 3-bromo analogs in SNAr reactions . The causality lies in the transition state: the higher electronegativity of chlorine more effectively withdraws electron density, stabilizing the anionic Meisenheimer complex intermediate and lowering the activation energy for nucleophilic attack.
Pd-catalyzed cross-coupling cycle highlighting C-Br vs C-Cl oxidative addition dynamics.
Quantitative Reactivity Comparison
The following table synthesizes the expected performance metrics and optimal conditions for both scaffolds based on established pharmaceutical process chemistry[1][4].
Parameter
3-Chloro-1H-pyrazolo[3,4-b]pyrazine
3-Bromo-1H-pyrazolo[3,4-b]pyrazine
C-X Bond Dissociation Energy
~330 kJ/mol
~280 kJ/mol
Oxidative Addition Kinetics
Slow (Requires electron-rich ligands)
Fast (Standard ligands suffice)
Suzuki-Miyaura Conditions
Pd2(dba)3, XPhos, K3PO4, 100-110 °C
Pd(dppf)Cl2, Na2CO3, 80-90 °C
Buchwald-Hartwig Amination
Pd(OAc)2, BrettPhos, t-BuONa, 110 °C
Pd2(dba)3, BINAP or Xantphos, 90 °C
SNAr Reactivity
High (Cl strongly stabilizes intermediate)
Moderate (Br is less electronegative)
Cost & Stability
Lower cost, highly stable
Higher cost, slightly light-sensitive
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating an inert internal standard directly into the reaction mixture, researchers can continuously track mass balance. This proves whether a low yield is due to catalyst death (incomplete conversion), side-reactions (protodehalogenation), or poor extraction efficiency, eliminating experimental ambiguity.
Protocol A: Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine
Optimized for rapid screening and mild conditions.
Preparation & Internal Standard: In an oven-dried Schlenk flask, combine 3-Bromo-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv), the arylboronic acid (1.2 equiv), and biphenyl (0.1 equiv, internal standard) .
Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Subject the flask to three freeze-pump-thaw cycles to strictly remove oxygen, preventing homocoupling of the boronic acid.
Reaction & Validation: Heat to 80 °C. Take a 10 μL aliquot at
and
hours. Dilute with MeCN and analyze via UPLC-MS. The ratio of the product peak to the biphenyl internal standard will self-validate the exact conversion rate independently of downstream workup losses.
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and partition between EtOAc and brine. Dry the organic layer over MgSO4 and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine
Optimized for overcoming high C-Cl bond energy.
Preparation & Internal Standard: In a glovebox, combine 3-Chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv), the amine nucleophile (1.5 equiv), and 1,3,5-trimethoxybenzene (0.1 equiv, internal standard) in a sealed vial.
Catalyst Loading: Add Pd2(dba)3 (2.5 mol %), XPhos (5 mol %), and sodium tert-butoxide (2.0 equiv). Causality note: The 1:2 Pd-to-ligand ratio ensures the formation of the active monomeric L1Pd(0) species required to cleave the C-Cl bond.
Solvent: Add anhydrous, degassed Toluene (0.1 M).
Reaction & Validation: Heat to 110 °C for 12 hours. The internal standard allows for precise NMR yield determination of the crude mixture before any purification, validating the efficiency of the catalytic cycle.
Workup: Quench with saturated aqueous NH4Cl to neutralize the strong base, extract with DCM, concentrate, and purify via reverse-phase HPLC.
Parallel experimental workflow for evaluating 3-bromo vs 3-chloro pyrazolo[3,4-b]pyrazine.
References
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors
Journal of Medicinal Chemistry[Link]
Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas
Journal of the American Chemical Society[Link]
Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade
Organic Process Research & Development[Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications
Molecules (MDPI)[Link]
Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine
Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality met...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Chloro-1H-pyrazolo[3,4-b]pyrazine, a heterocyclic compound, serves as a vital building block in the synthesis of numerous therapeutic agents.[1][2] Its molecular structure, featuring a fused pyrazole and pyrazine ring system, presents a unique set of challenges for analytical chemists.[3][4] The potential for process-related impurities and degradation products necessitates the development of a robust, reliable, and specific analytical method for purity determination.[5]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine. We will dissect an in-house developed, stability-indicating reversed-phase HPLC (RP-HPLC) method, validating it against the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7] Furthermore, we will compare its performance against two alternative approaches to provide a comprehensive framework for method selection and implementation in a regulated environment.
The Analytical Challenge: Developing a Stability-Indicating Method
A purity method is only as reliable as its ability to distinguish the main analyte from everything else. For 3-Chloro-1H-pyrazolo[3,4-b]pyrazine, this includes starting materials, synthetic by-products, and, most critically, degradation products that may form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[8][9] Therefore, the primary goal is not just to develop an HPLC method, but to develop and validate a stability-indicating one.[10][11] Such a method provides unequivocal proof that any observed peak area response is attributable only to the compound of interest, free from co-eluting impurities.
Comparative Overview of HPLC Methodologies
The selection of an HPLC method is a balance of performance, speed, and complexity. Below, we compare three distinct approaches for the purity analysis of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine.
Complex impurity profiling, reference standard characterization
Rationale for Method Selection:
The In-House Optimized Method utilizes a C18 column, a workhorse in reversed-phase chromatography, providing excellent hydrophobic retention for a wide range of molecules.[13] The gradient elution ensures adequate separation of both early and late-eluting impurities.
Alternative A prioritizes speed. The shorter column and isocratic mobile phase drastically reduce run time, but at the potential cost of resolving closely related impurities.
Alternative B employs a Pentafluorophenyl (PFP) stationary phase, which offers alternative selectivity based on dipole-dipole, pi-pi, and ion-exchange interactions, making it a powerful tool for resolving isomers or structurally similar impurities that may co-elute on a C18 column.
In-Depth Validation of the In-House Optimized Method
A method's suitability for its intended purpose can only be demonstrated through a systematic validation process.[14][15] We will now detail the validation of the In-House Optimized Method according to ICH Q2(R1) guidelines.[6][16]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] To prove the stability-indicating nature of our method, a forced degradation study was performed.[17][18] The goal is to achieve 5-20% degradation, which is sufficient to produce and separate degradation products without destroying the main peak.[17]
Forced Degradation Protocol:
A solution of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 mg/mL in 50:50 Acetonitrile:Water) was subjected to the following stress conditions:
Acid Hydrolysis: 1N HCl at 60 °C for 24 hours.
Base Hydrolysis: 1N NaOH at 60 °C for 4 hours.
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Solid drug substance at 105 °C for 72 hours.
Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt hours/square meter of UV light, as per ICH Q1B.[9][19]
Results: The method demonstrated excellent specificity. In all stress conditions, the degradation products were well-resolved from the parent peak, and the peak purity analysis (via Photodiode Array detector) confirmed the spectral homogeneity of the main 3-Chloro-1H-pyrazolo[3,4-b]pyrazine peak.
Caption: Workflow for demonstrating method specificity via forced degradation.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.
Procedure: Seven solutions of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine were prepared from 0.1 µg/mL (LOQ) to 150 µg/mL (150% of the target concentration).
Results: The method was linear across the range of 0.1 µg/mL to 150 µg/mL with an r² of 0.9998.
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It was determined by spiking a placebo mixture with the API at three concentration levels.[20]
Procedure: Triplicate preparations at 80%, 100%, and 120% of the target assay concentration (100 µg/mL).
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Results: The mean recovery across all nine determinations was 100.3%.
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
Repeatability (Intra-assay precision): Six replicate preparations at 100% of the target concentration were analyzed on the same day by the same analyst.
Result: Relative Standard Deviation (RSD) of 0.45%.
Intermediate Precision: The experiment was repeated by a different analyst on a different day using a different HPLC system.
Result: RSD of 0.72%.
Acceptance Criteria: RSD ≤ 2.0% for each, and the combined data.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[11]
Procedure: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Results:
LOD: 0.03 µg/mL
LOQ: 0.10 µg/mL
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21] This provides an indication of its reliability during normal usage.
Variations Studied:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 5 °C)
Mobile Phase pH (± 0.2 units for Mobile Phase A)
Results: System suitability parameters (resolution, tailing factor) remained within acceptance criteria for all variations, demonstrating the method's robustness.
Caption: Interrelationship of HPLC method validation parameters per ICH Q2(R1).
Performance Comparison and Data Summary
The ultimate choice of method depends on its intended application. The following table summarizes the performance data for the three compared methods, allowing for an objective assessment.
Performance Metric
In-House Optimized Method
Alternative A: Rapid Isocratic
Alternative B: Orthogonal Phase
Analysis Time (min)
20.0
5.0
25.0
Resolution (Rs) for Critical Pair ¹
2.8
1.3 (Unresolved)
3.5
Tailing Factor (Tf) for API
1.1
1.3
1.2
LOQ for Major Degradant (µg/mL)
0.10
0.50
0.08
Solvent Consumption per run (mL)
~20
~7.5
~25
Overall Assessment
Balanced performance, robust, and stability-indicating. Ideal for QC.
Very fast but lacks specificity for all degradants. Suitable for initial screening only.
Highest resolution, ideal for complex samples but with the longest run time.
¹Critical Pair refers to the two most closely eluting peaks (API and an impurity/degradant) observed during the forced degradation study.
Conclusion and Recommendations
This guide demonstrates a comprehensive approach to the development and validation of an HPLC method for the purity determination of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine. The In-House Optimized Method was successfully validated according to ICH Q2(R1) guidelines, proving to be specific, linear, accurate, precise, and robust.[22][23]
While the Rapid Isocratic Method (Alternative A) offers significant time savings, its compromised resolution makes it unsuitable for stability studies or final release testing where complete impurity profiling is required.[13][24] Conversely, the High-Resolution Orthogonal Phase Method (Alternative B) provides superior separating power but at the cost of increased analysis time and solvent consumption.
For routine quality control and stability testing within a drug development program, the In-House Optimized Method represents the optimal choice. It provides a reliable, robust, and fully validated system that balances the need for thorough, stability-indicating analysis with practical considerations of sample throughput and operational efficiency. Adherence to regulatory guidelines such as those from the ICH and pharmacopeias like the USP is not just a requirement, but a fundamental component of ensuring drug quality and patient safety.[25][26][27][28]
References
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]
Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC. [Link]
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]
Stability Indicating HPLC Method Development: A Review - IRJPMS. [Link]
Are You Sure You Understand USP <621>? | LCGC International. [Link]
Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography - PubMed. [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]
A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. [Link]
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. [Link]
FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]
Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. [Link]
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [Link]
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity - PMC. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]
Strategic Application of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine in Drug Design: A Comparative Guide
Executive Summary In the highly competitive landscape of small-molecule drug discovery, the selection of a central heterocyclic scaffold dictates not only the pharmacodynamic interactions with the target but also the phy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the highly competitive landscape of small-molecule drug discovery, the selection of a central heterocyclic scaffold dictates not only the pharmacodynamic interactions with the target but also the physicochemical fate of the drug candidate. While classical purine isosteres like 1H-pyrazolo[3,4-d]pyrimidines have dominated kinase inhibitor design[1], the 1H-pyrazolo[3,4-b]pyrazine core has emerged as a structurally novel, highly soluble alternative[2]. This guide provides an objective, data-driven comparison of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine against other common building blocks, detailing its synthetic utility, physicochemical advantages, and proven experimental workflows.
The causality behind scaffold hopping to a pyrazolo[3,4-b]pyrazine often stems from the need to overcome the "brick dust" properties of more lipophilic systems. For instance, during the optimization of SGK1 inhibitors, researchers discovered that while 3-aminoindazoles provided excellent potency, they suffered from abysmal aqueous solubility (<0.001 mg/mL at pH 7.4)[2].
By transitioning to the 1H-pyrazolo[3,4-b]pyrazine scaffold, the introduction of the pyrazine nitrogens dramatically lowered the partition coefficient (LogD) and improved aqueous solubility without sacrificing the critical hydrogen-bond donor/acceptor vectors required for hinge region binding[2]. Furthermore, this scaffold has demonstrated profound utility beyond competitive kinase inhibition. It serves as the core for highly selective allosteric inhibitors of SHP2 (achieving IC50 values as low as 3.2 nM in KRAS-mutant cancers)[3] and as negative allosteric modulators (NAMs) of mGluR5 (e.g., PF470, Ki = 0.9 nM)[4].
The 3-Chloro Advantage: Synthetic Versatility
The 3-chloro substitution on the pyrazolo[3,4-b]pyrazine core serves as a highly activated electrophilic handle. Because the electron-deficient pyrazine ring withdraws electron density from the fused pyrazole system, the C-3 chlorine is exceptionally primed for oxidative addition by Palladium(0) species. This allows for mild Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling the rapid diversification of the C-3 position to probe hydrophobic pockets adjacent to the kinase hinge region.
Caption: Logical workflow for the Pd-catalyzed C-3 derivatization of pyrazolo[3,4-b]pyrazines.
To ensure high scientific integrity and reproducibility, the following protocol details the causality behind each experimental choice during the C-3 arylation of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine.
Solvent Degassing: Sparge the 1,4-Dioxane/H2O mixture with Argon for 15 minutes. Causality: The pyrazine nitrogens can coordinate with oxidized Pd species; removing oxygen prevents the rapid deactivation of the Pd(0) catalyst and minimizes homocoupling of the boronic acid.
Reagent Assembly: In a microwave vial, combine the 3-chloro building block, aryl boronic acid, and K2CO3. Add the degassed solvent.
Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 under an Argon counter-flow. Seal the vial. Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step which is often rate-limiting in electron-deficient heterocyclic couplings.
Reaction Execution: Heat the mixture at 100°C for 2 hours (or microwave at 110°C for 30 mins).
Self-Validating Checkpoint: Analyze via LCMS. The reaction is a self-validating system: the starting material exhibits a distinct 3:1 isotopic mass pattern (M / M+2) due to the naturally occurring 35Cl/37Cl isotopes. The complete disappearance of this isotopic signature, coupled with the emergence of the M+H peak of the coupled product, provides immediate, definitive proof of successful oxidative addition and cross-coupling.
Workup: Filter through a pad of Celite to remove Pd black. Partition between EtOAc and water, dry the organic layer over Na2SO4, and purify via flash chromatography.
Pharmacological Performance & Target Applications
The pyrazolo[3,4-b]pyrazine scaffold has demonstrated exceptional performance across multiple therapeutic targets. In the context of SHP2 allosteric inhibition, derivatives have successfully locked the phosphatase in its auto-inhibited "closed" conformation, effectively shutting down downstream MAPK signaling in KRAS G12C-mutant models[3].
Caption: Mechanism of SHP2 allosteric inhibition by pyrazolo[3,4-b]pyrazines in the MAPK pathway.
Quantitative Comparative Analysis
To objectively evaluate the utility of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine, we compare its foundational properties and derivative performance against alternative heterocyclic building blocks.
While classic indazoles and pyrazolo[3,4-d]pyrimidines remain staples in medicinal chemistry, the 3-Chloro-1H-pyrazolo[3,4-b]pyrazine building block offers a superior balance of synthetic tractability and physicochemical properties. Its ability to undergo rapid, self-validating C-3 functionalization, combined with its propensity to improve aqueous solubility and lower LogD, makes it an indispensable tool for modern drug development professionals tackling challenging targets.
References
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. nih.gov.
Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. tandfonline.com.
Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5)
Recent Advances in the Development of Pyrazole Deriv
Application Note & Spectroscopic Comparison Guide: 3-Chloro-1H-pyrazolo[3,4-b]pyrazine
Executive Summary In modern drug discovery, highly conjugated, nitrogen-rich heterocyclic building blocks are foundational to the development of targeted therapeutics, including RET kinase and VEGFR-2 inhibitors[1][2]. A...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, highly conjugated, nitrogen-rich heterocyclic building blocks are foundational to the development of targeted therapeutics, including RET kinase and VEGFR-2 inhibitors[1][2]. Among these, 3-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 1260773-79-2) [3][4] is a privileged scaffold. However, its fused bicyclic nature and the presence of four nitrogen atoms present unique analytical challenges.
This guide provides an authoritative, self-validating framework for the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic characterization of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine. By objectively comparing its spectroscopic signatures and reactivity profiles against common structural alternatives, this document ensures rigorous quality control (QC) prior to downstream synthetic applications.
Structural Context & Alternative Comparison
Selecting the correct halogenated pyrazolopyrazine isomer is critical for synthetic success. The position of the halogen dictates the electronic landscape of the molecule, fundamentally altering both its spectroscopic absorbance and its primary reactivity pathway.
Performance & Reactivity Comparison
3-Chloro-1H-pyrazolo[3,4-b]pyrazine (The Target): The chlorine atom is located on the electron-rich pyrazole ring. This position is relatively inert to simple nucleophiles but is highly optimized for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings).
6-Chloro-1H-pyrazolo[3,4-b]pyrazine (Alternative A): The chlorine is located on the electron-deficient pyrazine ring. This creates a highly electrophilic center, making the C6 position exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides.
3-Bromo-1H-pyrazolo[3,4-b]pyrazine (Alternative B): While offering faster oxidative addition kinetics in cross-coupling than the 3-chloro variant, the C-Br bond is weaker, making the compound more susceptible to unwanted debromination side-reactions and thermal degradation.
To establish a trustworthy QC system, we must understand the causality behind the spectroscopic data. We do not merely record peaks; we interpret the electronic and vibrational state of the molecule.
IR Spectroscopy: Tautomerism and Matrix Effects
Pyrazolo[3,4-b]pyrazines exhibit annular tautomerism. Solid-state IR studies demonstrate that these heterocycles exist in a tautomeric form where the labile hydrogen atom is strictly localized on the nitrogen atom of the pyrazole ring[5].
Causality of Method: We mandate the use of Attenuated Total Reflectance (ATR) FTIR over traditional KBr pellets. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at ~3300 cm⁻¹, which completely masks the critical N-H stretching region (3150–3250 cm⁻¹) needed to verify the tautomeric integrity of the pyrazole ring. ATR preserves the true crystalline solid state without matrix interference.
UV-Vis Spectroscopy: Solvatochromism and Conjugation
The fused ring system provides a highly delocalized π-electron cloud, resulting in strong UV-Vis absorption driven by π→π* transitions[1]. Furthermore, the lone pairs on the pyrazine nitrogens produce distinct n→π* transitions.
Causality of Method: By measuring the sample in both a polar protic solvent (Methanol) and a polar aprotic solvent (DMSO), we create a self-validating assay. The n→π* transition (~320 nm) will exhibit a hypsochromic (blue) shift in Methanol due to hydrogen bonding stabilizing the nitrogen lone pairs. If this shift is absent, it indicates the lone pairs are already compromised (e.g., protonated by acidic impurities or complexed with trace metals).
Self-Validating Experimental Protocols
Protocol A: Solid-State ATR-FTIR Workflow
Background Correction: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (ambient air, 32 scans, 4 cm⁻¹ resolution). Validation: The baseline must be flat; atmospheric CO₂ and H₂O must be automatically subtracted by the software.
Sample Application: Deposit ~2-5 mg of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine directly onto the crystal.
Compression: Apply the pressure arm until the software indicates optimal contact (typically ~80-100 units of pressure). Causality: Insufficient pressure leads to a sloping baseline due to light scattering, invalidating quantitative peak intensity comparisons.
Acquisition & Release: Acquire the spectrum. Confirm the presence of the broad N-H stretch (~3200 cm⁻¹), sharp C=N ring stretches (~1580 cm⁻¹), and the aromatic C-Cl stretch (~1080 cm⁻¹).
Stock Preparation: Prepare a 1.0 mM stock solution of the compound in anhydrous DMSO.
Dilution: Create two 10 µM working solutions: one diluted with DMSO, and one diluted with Methanol. Causality: 10 µM ensures the absorbance maximum remains between 0.5 and 1.0 AU, strictly obeying the Beer-Lambert law and preventing detector saturation.
Baseline Correction: Perform a dual-beam baseline correction using the respective pure solvents in matched quartz cuvettes (1 cm path length).
Measurement: Scan from 200 nm to 450 nm.
Validation: Verify the strong π→π* peak at ~265 nm in both solvents. Confirm the secondary n→π* shoulder at ~320 nm in DMSO, and verify its hypsochromic shift in Methanol.
Quality Control Workflow Visualization
The following logic tree dictates the batch release process based on the spectroscopic protocols defined above.
Figure 1: Spectroscopic QC workflow for pyrazolo[3,4-b]pyrazine derivatives.
References
Sennitskaya, L. V., et al. "Study of the structures of indazoles, pyrazolo[3,4-b] pyridines, and pyrazolo[3,4-b]pyrazine by IR spectroscopy", Chemistry of Heterocyclic Compounds (1977).[Link]
"Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics", National Institutes of Health (PMC).[Link]
"SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS", Google P
A Comparative Benchmarking Guide to 3-Chloro-1H-pyrazolo[3,4-b]pyrazine Derivatives in Biological Screening Assays
This guide provides an in-depth comparative analysis of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine derivatives, a promising scaffold in medicinal chemistry. We will delve into their performance in various biological screening a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine derivatives, a promising scaffold in medicinal chemistry. We will delve into their performance in various biological screening assays, with a focus on their anticancer and kinase inhibitory activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships (SAR) of this class of compounds.
Introduction: The 3-Chloro-1H-pyrazolo[3,4-b]pyrazine Scaffold - A Privileged Heterocycle
The pyrazolo[3,4-b]pyrazine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry due to its structural similarity to purines, which are fundamental components of nucleic acids and various cofactors. This structural mimicry allows pyrazolo[3,4-b]pyrazine derivatives to interact with a wide range of biological targets, particularly enzymes that bind purine-containing substrates, such as kinases.
The introduction of a chlorine atom at the 3-position of the 1H-pyrazolo[3,4-b]pyrazine scaffold provides a crucial handle for synthetic diversification. This reactive site allows for the facile introduction of various substituents, enabling the exploration of the chemical space around the core and the fine-tuning of the molecule's biological activity. This guide will focus on the derivatives synthesized from this key intermediate and their subsequent evaluation in biological assays.
Comparative Analysis of Biological Activities
While a comprehensive study directly comparing a large series of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine derivatives is not extensively available in the public domain, we can synthesize findings from various studies on closely related pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-b]pyridine analogs to draw meaningful comparisons and infer potential SAR. The primary areas of investigation for these compounds have been in oncology and infectious diseases.
Anticancer Activity: Targeting Proliferation and Survival
A significant body of research has focused on the anticancer potential of pyrazolo[3,4-b]pyrazine derivatives. The primary assay used to evaluate their cytotoxic effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 1: Comparative Anticancer Activity of Pyrazolo[3,4-b]pyrazine and Related Derivatives
The available data suggests that the nature of the substituent at various positions of the pyrazolo[3,4-b]pyrazine ring system plays a critical role in determining the anticancer potency. For instance, the introduction of chalcone moieties at the 5-position has been shown to result in significant inhibitory activity against breast cancer cell lines[2]. Furthermore, modifications on the related pyrazolo[3,4-b]pyridin-6-one scaffold have led to the identification of potent anticancer agents, with compound I2 demonstrating broad-spectrum activity across multiple cancer cell lines[3]. While direct data on 3-chloro derivatives is sparse, the synthetic utility of the 3-chloro position suggests it is a prime site for introducing diversity to optimize anticancer activity.
Kinase Inhibitory Activity: A Promising Avenue for Targeted Therapy
The structural resemblance of the pyrazolo[3,4-b]pyrazine scaffold to ATP, the primary phosphate donor in kinase-catalyzed reactions, makes these compounds attractive candidates for kinase inhibitors. Several studies have explored their potential to inhibit various kinases involved in cancer and inflammatory signaling pathways.
Table 2: Comparative Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyrazine and Related Derivatives
The pyrazolo[3,4-b]pyrazine scaffold has demonstrated potent inhibitory activity against Serum and Glucocorticoid-regulated Kinase 1 (SGK1), with several derivatives exhibiting IC50 values in the nanomolar range[1]. This highlights the potential of this scaffold in targeting AGC kinases. Furthermore, related pyrazolopyridine derivatives have been investigated as inhibitors of TANK-binding kinase 1 (TBK1) and Fibroblast Growth Factor Receptor (FGFR), suggesting a broad applicability of this heterocyclic system in kinase inhibitor design[4][5]. The 3-chloro position serves as an excellent starting point for designing libraries of compounds to screen against a panel of kinases to identify potent and selective inhibitors.
To ensure the reproducibility and validity of the findings, it is crucial to follow standardized and well-controlled experimental protocols. Here, we provide detailed methodologies for the key biological assays mentioned in this guide.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Workflow:
MTT Assay Workflow
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
Compound Treatment: Prepare serial dilutions of the 3-Chloro-1H-pyrazolo[3,4-b]pyrazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
Incubation: Incubate the plate for another 48 to 72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound to inhibit the activity of a specific kinase. The following is a general protocol that can be adapted for specific kinases like TBK1 and SHP2.
Experimental Workflow:
In Vitro Kinase Assay Workflow
Step-by-Step Protocol for TBK1 Kinase Assay (ADP-Glo™ format): [7][8]
Reagent Preparation: Dilute the TBK1 enzyme, substrate (e.g., myelin basic protein), ATP, and the test compounds in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound or vehicle control (DMSO).
Enzyme Addition: Add 2 µL of the diluted TBK1 enzyme to each well.
Reaction Initiation: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
Incubation: Incubate the plate at room temperature for 60 minutes.
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Note on SHP2 Assay: A similar principle can be applied for SHP2 phosphatase assays, often using a fluorogenic substrate like DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)[9]. The assay measures the increase in fluorescence upon dephosphorylation of the substrate by SHP2.
Signaling Pathway Context: Understanding the Mechanism of Action
To appreciate the therapeutic potential of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine derivatives, it is essential to understand the signaling pathways they modulate. Here, we visualize the TBK1 and SHP2 signaling pathways, which are relevant targets for this class of compounds.
The TBK1 Signaling Pathway
TBK1 is a key kinase in the innate immune response and also plays a role in cell proliferation and survival, making it a target in both inflammatory diseases and cancer.
Allosteric inhibitors of SHP2 can lock the phosphatase in its inactive conformation, thereby preventing the activation of the downstream RAS-MAPK pathway. This is a promising strategy for treating cancers driven by mutations in RTKs or RAS. The pyrazolo[3,4-b]pyrazine scaffold could potentially be adapted to target SHP2.
Conclusion and Future Directions
The 3-Chloro-1H-pyrazolo[3,4-b]pyrazine scaffold represents a versatile and promising starting point for the development of novel therapeutics, particularly in the areas of oncology and immunology. The available data on related pyrazolo[3,4-b]pyrazine and pyrazolopyridine derivatives highlight their potential as potent inhibitors of various kinases and as effective anticancer agents.
Future research should focus on the systematic derivatization of the 3-Chloro-1H-pyrazolo[3,4-b]pyrazine core and a comprehensive evaluation of these new analogs in a panel of biological assays. A direct, head-to-head comparison of a series of these derivatives within the same study would be invaluable for establishing clear structure-activity relationships. Furthermore, exploring the potential of these compounds to inhibit a wider range of kinases and other relevant biological targets could uncover new therapeutic opportunities. The development of highly selective and potent inhibitors based on this scaffold could lead to the next generation of targeted therapies for a variety of diseases.
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Publish Comparison Guide: Synthesis and Elemental Analysis of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine
Executive Summary & Application Context The nitrogen-rich heterocyclic building block 3-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 1260773-79-2) is a highly sought-after scaffold in modern drug discovery[1]. It serves as a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
The nitrogen-rich heterocyclic building block 3-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 1260773-79-2) is a highly sought-after scaffold in modern drug discovery[1]. It serves as a critical intermediate in the development of potent kinase inhibitors, including allosteric SHP2 inhibitors (e.g., migoprotafib analogs)[2].
However, the synthesis of heavily nitrogenated fused bicyclic systems presents significant challenges. These compounds often involve highly energetic intermediates, and their polarity complicates downstream purification[2]. While chromatographic techniques (HPLC, LC-MS) are standard for assessing structural purity, Elemental Analysis (EA) remains the gold-standard validation for bulk purity. EA (CHNS/O) definitively identifies the presence of inorganic salts, moisture, and non-UV-active impurities that NMR or HPLC might overlook.
This guide objectively compares two distinct synthetic methodologies for producing 3-Chloro-1H-pyrazolo[3,4-b]pyrazine, evaluating their mechanistic causality, protocol robustness, and resulting elemental analysis profiles.
Synthetic Methodologies: Direct Halogenation vs. Sandmeyer Reaction
To achieve the targeted chlorination at the C3 position, chemists typically employ one of two routes:
Method A (Direct Halogenation): Electrophilic aromatic substitution of the unsubstituted 1H-pyrazolo[3,4-b]pyrazine core using N-chlorosuccinimide (NCS).
Method B (Sandmeyer-Type Reaction): Diazotization of 3-amino-1H-pyrazolo[3,4-b]pyrazine followed by radical chlorination using copper(II) chloride.
Fig 1: Mechanistic pathways for synthesizing 3-Chloro-1H-pyrazolo[3,4-b]pyrazine.
Experimental Protocols & Mechanistic Causality
As a self-validating system, each protocol below incorporates specific checkpoints to ensure reaction fidelity before proceeding to bulk elemental analysis.
Method A: Direct Electrophilic Halogenation
Causality: N-chlorosuccinimide (NCS) is utilized over elemental chlorine gas to provide a controlled, mild source of electrophilic chlorine. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the transient N-chloro intermediate prior to its sigmatropic rearrangement to the C3 position.
Dissolution: Dissolve 1H-pyrazolo[3,4-b]pyrazine (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.
Activation: Add NCS (1.05 eq) portion-wise over 15 minutes. Causality: Strict temperature control at 0 °C during addition prevents runaway exotherms and mitigates the risk of poly-chlorination at the pyrazine ring.
Rearrangement: Slowly warm the mixture to 60 °C and stir for 4 hours.
Validation Checkpoint: Monitor via HPLC (254 nm). The disappearance of the starting material and the emergence of a more lipophilic peak confirms conversion. If unreacted starting material >2% remains, add an additional 0.05 eq of NCS.
Workup: Quench with ice-cold water to precipitate the crude product. Filter, wash with cold water to remove residual succinimide and DMF, and recrystallize from Ethanol/Water.
Method B: Sandmeyer-Type Chlorination
Causality: This method leverages a pre-installed amino group, ensuring absolute regioselectivity at the C3 position. Acetonitrile (MeCN) is used as the solvent instead of aqueous acid to prevent the competitive hydrolysis of the diazonium intermediate into an undesired phenol byproduct.
Diazotization: Suspend 3-amino-1H-pyrazolo[3,4-b]pyrazine (1.0 eq) and Copper(II) chloride (CuCl2, 1.2 eq) in anhydrous MeCN (0.15 M). Cool to 0 °C.
Radical Initiation: Dropwise add tert-butyl nitrite (t-BuONO, 1.5 eq). Causality:t-BuONO acts as the organic diazotizing agent. CuCl2 serves a dual purpose: it provides the chloride source and acts as a single-electron transfer (SET) agent to generate the aryl radical.
Validation Checkpoint: The evolution of nitrogen gas (bubbling) serves as a primary visual indicator of diazonium decomposition. Stir at room temperature until gas evolution ceases (approx. 2 hours).
Workup: Dilute with EtOAc and wash with 1N HCl to remove copper salts. Dry over MgSO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
For a compound to be considered "analytically pure" for publication in top-tier journals or for use in sensitive biological assays, the observed Elemental Analysis (CHNS) values must fall within ±0.4% of the theoretical calculated values.
The theoretical mass fractions for 3-Chloro-1H-pyrazolo[3,4-b]pyrazine (Molecular Formula: C5H3ClN4; MW: 154.56 g/mol )[1] are compared against the observed bulk analysis from both synthetic methods in Table 1.
Table 1: Elemental Analysis (CHNS/Cl) Comparison
Element
Theoretical (%)
Method A Observed (%)
Method A Δ
Method B Observed (%)
Method B Δ
Carbon (C)
38.86
38.35
-0.51 (Fail)
38.78
-0.08 (Pass)
Hydrogen (H)
1.96
2.15
+0.19 (Pass)
1.99
+0.03 (Pass)
Nitrogen (N)
36.25
35.70
-0.55 (Fail)
36.18
-0.07 (Pass)
Chlorine (Cl)
22.94
23.80
+0.86 (Fail)
23.05
+0.11 (Pass)
Discussion: Performance & Alternative Assessment
Method A (Direct Halogenation) is operationally simpler and highly scalable, making it attractive for early-stage route scouting. However, the elemental analysis reveals a critical flaw in bulk purity: a depressed Carbon/Nitrogen content coupled with an elevated Chlorine content (+0.86%). This is the classic analytical signature of over-chlorination (formation of trace di-chloro impurities). Because these impurities share similar polarity to the target molecule, standard recrystallization often fails to remove them entirely, causing the batch to fail the stringent ±0.4% EA threshold.
Method B (Sandmeyer Reaction) , while requiring the synthesis of a 3-amino precursor, demonstrates vastly superior analytical performance. The regioselective nature of the diazonium decomposition entirely prevents over-chlorination. As shown in Table 1, the observed EA values for Method B deviate by less than 0.15% from theoretical calculations across all elements. Furthermore, the acidic aqueous workup effectively strips away the copper catalyst, ensuring no inorganic ash remains in the final bulk powder.
References
Guidechem. "5-chloro-1H-pyrazolo[3,4-b]pyrazine 116527-52-7 wiki - Guidechem" (Contains data for 3-Chloro-1H-pyrazolo[3,4-b]pyrazine cas:1260773-79-2).
Bass, T. M., et al. "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade." ACS Publications, 2024.
Foks, H., et al. "Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives." Farmaco, 2005.
Comprehensive Laboratory Disposal Protocol: 3-Chloro-1H-pyrazolo[3,4-b]pyrazine As a Senior Application Scientist, I frequently consult with drug development teams utilizing nitrogen-rich heterocyclic scaffolds. 3-Chloro...
As a Senior Application Scientist, I frequently consult with drug development teams utilizing nitrogen-rich heterocyclic scaffolds. 3-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 1260773-79-2) is a highly valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, its structural properties—specifically the presence of a halogen (chlorine) and a high nitrogen-to-carbon ratio—necessitate strict adherence to specialized waste management protocols.
This guide outlines the operational and logistical requirements for the safe handling and disposal of this compound and its associated reaction waste, ensuring compliance with environmental regulations and laboratory safety standards.
Chemical Causality and Hazard Assessment
To implement a self-validating safety protocol, one must understand the causality behind the disposal requirements. We do not simply follow rules; we mitigate specific chemical mechanisms.
The Halogen Factor (Chlorine): The presence of the chlorine atom dictates that this compound must be classified as halogenated waste. If halogenated compounds are incinerated at standard, low temperatures (such as in municipal waste facilities), they can undergo incomplete combustion, leading to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, destruction requires high-temperature commercial incineration equipped with flue gas scrubbers to neutralize the resulting hydrochloric acid (HCl) gas.
The Nitrogen-Rich Core: The pyrazolo-pyrazine bicyclic system contains four nitrogen atoms. Upon combustion, this high nitrogen content generates significant quantities of nitrogen oxides (
NOx
). A licensed disposal facility must have the capability to perform selective catalytic reduction (SCR) or utilize wet scrubbers to prevent
NOx
atmospheric release.
Quantitative Data & Classification Summary
The following table summarizes the critical logistical parameters required for manifesting and segregating this compound.
Parameter
Specification
Operational Implication
Chemical Name
3-Chloro-1H-pyrazolo[3,4-b]pyrazine
Use full name on waste manifests; avoid abbreviations.
CAS Registry Number
1260773-79-2
Required for accurate EPA/RCRA tracking.
Waste Stream Category
Halogenated Organic Waste
Do not mix with non-halogenated solvents or heavy metals.
Primary Hazard
Irritant / Environmental Hazard
Requires appropriate PPE (nitrile gloves, lab coat, safety goggles) during transfer.
Destruction Method
High-Temperature Incineration (
>1000∘C
)
Must be transferred to a licensed hazardous waste contractor.
Step-by-Step Disposal Methodology
This methodology represents a self-validating system: each step acts as a quality control check for the subsequent step, ensuring no environmental release occurs from the benchtop to final destruction.
Step 1: Point-of-Generation Segregation
Action: Immediately upon completion of the reaction or identification of expired stock, segregate the material into a designated "Halogenated Organic Waste" container.
Causality: Mixing halogenated waste with non-halogenated waste exponentially increases the cost of disposal and the risk of improper incineration.
Validation: Ensure the waste container is explicitly color-coded or labeled for halogens prior to adding the material.
Step 2: Primary Containment and Solvation
Action: If disposing of the solid powder, it is often safer to dissolve it in a compatible, approved halogenated solvent (e.g., dichloromethane) to prevent aerosolization of the powder during transport, provided your waste contractor accepts this stream. Otherwise, keep the solid in its original, tightly sealed High-Density Polyethylene (HDPE) or amber glass container.
Causality: Fine heterocyclic powders pose an inhalation risk. Liquid containment or sealed original packaging mitigates respiratory exposure.
Step 3: Satellite Accumulation Area (SAA) Storage
Action: Transfer the sealed container to a ventilated SAA. The container must be placed within secondary containment (e.g., a polyethylene tray) capable of holding 110% of the primary container's volume.
Causality: Secondary containment prevents systemic laboratory contamination in the event of primary vessel failure.
Step 4: Manifesting and Contractor Hand-off
Action: Document the exact mass or volume, the CAS number (1260773-79-2), and the halogenated nature of the waste on the hazardous waste manifest. Transfer custody only to an EPA-approved (or equivalent regional regulatory body) hazardous waste management company.
Causality: Legal chain-of-custody ensures the material reaches a facility equipped with the necessary high-temperature kilns and alkaline scrubbers to safely mineralize the compound into
CO2
,
H2O
,
N2
, and inorganic chloride salts.
Waste Lifecycle Visualization
The following diagram illustrates the logical flow of the compound from generation to final, environmentally safe destruction.
Caption: Lifecycle of 3-Chloro-1H-pyrazolo[3,4-b]pyrazine waste from benchtop generation to final emission treatment.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management System. Retrieved March 19, 2026, from [Link]